molecular formula C12H19N5O4 B110005 2'-O-Methyl-1-methyladenosine CAS No. 91101-00-7

2'-O-Methyl-1-methyladenosine

Cat. No.: B110005
CAS No.: 91101-00-7
M. Wt: 297.31 g/mol
InChI Key: BFQBUUCXUMVPLW-WOUKDFQISA-N
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Description

2'-O-Methyl-1-methyladenosine is a chemically modified nucleoside of significant interest in epitranscriptomics research, incorporating both a ribose methylation (2'-O-methylation, Nm) and a base methylation (N1-methyladenosine, m1A). This dual modification is pivotal for investigating the complex interplay of RNA modifications in regulating gene expression and cellular function. In research contexts, the 2'-O-methylation moiety is recognized for its role in enhancing the stability of RNA oligonucleotides by conferring resistance to nuclease degradation, which is a critical property explored in the development of therapeutic small interfering RNAs (siRNAs) . Concurrently, the N1-methyladenosine modification is a dynamic and reversible mark found in various RNA species, including tRNA, rRNA, and mRNA . Its deposition by writers, recognition by readers, and removal by erasers influence critical processes such as RNA processing, structure, and translation . The presence of m1A in the anticodon loop of tRNA, for instance, is essential for proper translation fidelity . The combination of these two modifications on a single adenosine residue makes this compound a valuable tool for probing the cross-talk between different RNA modification pathways and their collective impact on RNA biology. Studies on related co-modifications suggest they can non-randomly co-occur and may jointly influence RNA fate by affecting structure, stability, and protein-RNA interactions . Researchers utilize this compound to deepen the understanding of RNA methylation in areas such as cancer biology, where aberrant modification patterns are linked to tumorigenesis, and in the design of advanced nucleic acid therapeutics with optimized pharmacological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGKVIDNBLRBI-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238411
Record name 2'-O-Methyl-1-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91101-00-7
Record name 2'-O-Methyl-1-methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methyl-1-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ribose 2 O Methylation Nm of Adenosine: Molecular Biology and Function

Occurrence and Distribution of 2'-O-Methyladenosine Across RNA Species

2'-O-Methyladenosine (Am) is a widespread modification found across a diverse range of RNA molecules, from the messengers that carry genetic code to the intricate machinery of protein synthesis. Its distribution is not random, with specific sites being targeted for methylation, highlighting its regulatory significance.

Messenger RNA (mRNA) Internal Sites and 5' Cap Structure

In messenger RNA (mRNA), 2'-O-Methyladenosine is found in two key locations: the 5' cap structure and at internal positions within the transcript. The 5' cap, a modified guanine (B1146940) nucleotide added to the "front" end of an mRNA molecule, is crucial for mRNA stability, splicing, and translation initiation. In higher eukaryotes, the first and sometimes the second nucleotide of the mRNA transcript can be 2'-O-methylated. When the first nucleotide is adenosine (B11128), it is often found as 2'-O-Methyladenosine (Am). researchgate.netfrontiersin.org This modification at the cap contributes to the stability of the mRNA by protecting it from degradation. frontiersin.org

More recently, thousands of internal 2'-O-Methyladenosine sites have been identified within human and mouse mRNAs. biorxiv.orgnih.gov These internal modifications are not uniformly distributed and their presence can be dynamic, changing in response to cellular conditions such as viral infection. nih.gov The methylation of these internal adenosine residues can influence various aspects of mRNA metabolism, including splicing and translation efficiency. nih.govbiorxiv.org

Table 1: Occurrence of 2'-O-Methyladenosine in Messenger RNA (mRNA)
LocationDescriptionFunctional Significance
5' Cap Structure The first transcribed nucleotide, if adenosine, is often 2'-O-methylated (Am). frontiersin.orgEnhances mRNA stability and promotes efficient translation initiation.
Internal Sites Thousands of Am sites have been mapped within the coding and non-coding regions of human mRNAs. biorxiv.orgnih.govCan influence pre-mRNA splicing, and regulate translation by affecting ribosome movement. nih.govbiorxiv.org

Ribosomal RNA (rRNA) Modification Sites

Ribosomal RNA (rRNA) is the most abundant form of RNA in the cell and is the catalytic core of the ribosome, the cellular machinery responsible for protein synthesis. rRNAs are heavily modified, with 2'-O-methylation being one of the most common modifications. wikipedia.org In human ribosomes, there are numerous 2'-O-methylated nucleotides, including many 2'-O-Methyladenosine sites, which are crucial for the proper folding, stability, and function of the ribosome. frontiersin.orgoup.com These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site, where they contribute to the efficiency and fidelity of protein synthesis. oup.com The precise placement of these methyl groups is critical for the intricate three-dimensional structure of the ribosome and its interaction with other components of the translational machinery.

Table 2: Examples of 2'-O-Methyladenosine (Am) Sites in Human Ribosomal RNA (rRNA)
rRNA SubunitPosition of AmGuiding snoRNA (Predicted/Verified)
18S rRNA Multiple sitesGuided by various C/D box snoRNAs. oup.com
28S rRNA Multiple sitesGuided by various C/D box snoRNAs. oup.com

Note: The comprehensive mapping of all Am sites and their corresponding guide snoRNAs is an ongoing area of research. Databases like snoRNABase provide extensive lists of known and predicted modification sites.

Transfer RNA (tRNA) Modification Profiles

Transfer RNAs (tRNAs) are adaptor molecules that decode the genetic information in mRNA and deliver the corresponding amino acids to the growing polypeptide chain during protein synthesis. Like rRNAs, tRNAs are also extensively modified, and these modifications are critical for their structure and function. 2'-O-Methyladenosine has been identified at specific positions in various tRNAs. nih.gov For example, the human tRNA methylase TRMT13 is responsible for the 2'-O-methylation of adenosine at position 4 in tRNA(His). hmdb.ca These modifications can influence tRNA folding, stability, and the accuracy of amino acid charging and codon recognition.

Table 3: 2'-O-Methyladenosine (Am) in Transfer RNA (tRNA)
tRNA SpeciesPosition of AmFunction
tRNA(His)4Contributes to proper tRNA structure and function. hmdb.ca
Other tRNAsVariousInfluences tRNA stability and decoding properties. oup.com

Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA) Contexts

Small nuclear RNAs (snRNAs) are key components of the spliceosome, the complex machinery that removes introns from pre-mRNA. Small nucleolar RNAs (snoRNAs) are primarily involved in guiding the modification of other RNA molecules, particularly rRNAs and snRNAs. Both snRNAs and snoRNAs contain 2'-O-Methyladenosine modifications. nih.gov

In snRNAs, these modifications are often found in functionally important regions and are crucial for the assembly and function of the spliceosome. For instance, human U1, U2, and U5 snRNAs contain 2'-O-Methyladenosine at specific sites. frontiersin.org The methylation of these sites can be guided by a specific class of snoRNAs called small Cajal body-associated RNAs (scaRNAs). mdpi.com

Table 4: 2'-O-Methyladenosine (Am) in Small Nuclear and Nucleolar RNAs
RNA TypeSpecific RNAPosition of AmGuiding RNA (if applicable)
snRNA Human U1Am1, Am70SCARNA7 guides Am70 methylation. frontiersin.org
snRNA Human U2Am30-
snRNA Human U5Multiple sites in conserved loop-
snoRNA -Can be self-modified-

Viral RNA Modifications

Many viruses, particularly RNA viruses, have evolved mechanisms to modify their own RNA to mimic that of the host, thereby evading the host's innate immune system. The 2'-O-methylation of adenosine is a common modification found in viral RNA. For example, flaviviruses like Dengue virus and West Nile virus utilize their own NS5 protein, which has methyltransferase activity, to add a methyl group to the 2'-O position of adenosine in their viral RNA. plos.orgplos.orgnih.gov This modification occurs at the 5' cap and also at internal positions. nih.gov The 2'-O-methylation of viral RNA helps the virus to avoid recognition by host pattern recognition receptors, which would otherwise trigger an antiviral response. nih.gov Interestingly, the flavivirus NS5 methyltransferase can methylate adenosine residues without a strict sequence requirement. plos.orgplos.org

Enzymology and Biosynthesis of 2'-O-Methyladenosine (Nm Writers)

The biosynthesis of 2'-O-Methyladenosine is carried out by a class of enzymes known as RNA 2'-O-methyltransferases, often referred to as "writers" of this epigenetic mark. These enzymes catalyze the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the 2'-hydroxyl group of an adenosine residue within an RNA molecule. nih.gov

In eukaryotes, there are two main mechanisms for achieving site-specific 2'-O-methylation. The most prevalent mechanism, particularly for rRNA and snRNA, involves a large ribonucleoprotein complex called the box C/D snoRNP. nih.gov This complex consists of a guide snoRNA and four core proteins, including the catalytic enzyme fibrillarin (FBL). nih.govnih.gov The snoRNA component contains a sequence that is complementary to the target RNA, thereby guiding the snoRNP to the correct location for methylation. yeastgenome.org The fibrillarin protein within the complex then catalyzes the methylation of the target adenosine. mdpi.com

The second mechanism involves standalone methyltransferase enzymes that recognize and modify specific RNA substrates without the need for a guide RNA. nih.gov An example is the human tRNA methyltransferase TRMT13, which specifically methylates adenosine at position 4 of certain tRNAs. hmdb.ca In the case of some viruses, such as flaviviruses, the viral NS5 protein acts as a standalone methyltransferase to modify the viral RNA. plos.orgplos.org Recent studies have also implicated fibrillarin in the methylation of internal adenosine sites in mRNA, a process that can also be guided by snoRNAs. nih.gov

Table 5: Key Enzymes Involved in 2'-O-Methyladenosine (Am) Biosynthesis
Enzyme/ComplexTarget RNA(s)Mechanism
Box C/D snoRNP (with Fibrillarin) rRNA, snRNA, some mRNAGuide RNA-dependent
Fibrillarin (FBL) rRNA, snRNA, mRNACatalytic subunit of snoRNP; can be guided to mRNA by snoRNAs. nih.govnih.gov
TRMT13 tRNAStandalone enzyme, recognizes specific tRNA substrates. hmdb.ca
Flavivirus NS5 Viral RNAStandalone viral enzyme, modifies viral RNA. plos.orgplos.orgnih.gov
FTSJ1 tRNAStandalone enzyme, modifies specific tRNAs. nih.gov

SnoRNP-Guided Methylation Mechanisms and Fibrillarin (FBL) Activity

A major pathway for 2'-O-methylation in eukaryotes involves small nucleolar ribonucleoproteins (snoRNPs). wikipedia.org Specifically, C/D box snoRNAs assemble with a core set of four proteins—including the methyltransferase Fibrillarin (FBL), NOP56, NOP58, and NHP2L1 (also known as 15.5kD)—to form a functional snoRNP complex. nih.govduke.edu The snoRNA component of this complex contains a short antisense element that guides the snoRNP to a specific target sequence on the RNA substrate through complementary base pairing. duke.edu Once positioned correctly, FBL catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the target nucleotide, which is typically located five nucleotides upstream of the D or D' box motif within the snoRNA. duke.edu

Downregulation of FBL and the subsequent loss of rRNA Nm sites can lead to impaired ribosome function and an inability to translate mRNA. oup.com Conversely, the overexpression of FBL and the associated increase in Nm modifications have been linked to an increase in protein translation in rapidly dividing cancer cells. oup.com Recent research has also identified a neuron-specific FBL-like protein, FBLL1, which also functions as a snoRNP-dependent 2'-O-methyltransferase with distinct site preferences, highlighting the potential for tissue-specific regulation of RNA methylation. pnas.org

Regulation of 2'-O-Methyltransferase Activity

The activity of 2'-O-methyltransferases is subject to various regulatory mechanisms, ensuring that RNA methylation occurs at the appropriate time and place. For some viral methyltransferases, such as the one from MERS-CoV, the binding of the methyl donor S-adenosyl-L-methionine (SAM) promotes the assembly of the active enzyme complex. nih.gov The balance between SAM and its product, S-adenosyl-L-homocysteine (SAH), can also regulate methyltransferase activity. nih.gov

Furthermore, the activity of Fibrillarin can be regulated by post-translational modifications. For example, the acetylation of FBL can be modulated by cellular stress, which in turn affects its binding to snoRNAs and its methyltransferase activity. pnas.org The interaction of methyltransferases with other proteins can also influence their activity and substrate specificity. For instance, the SARS-CoV-2 nsp16 2'-O-MTase requires the cofactor nsp10 for its activity, which enhances the binding of both the substrate RNA and the methyl donor SAM. virosin.org

Biological Functions and Molecular Mechanisms of 2'-O-Methyladenosine

The presence of a methyl group on the 2'-hydroxyl of adenosine has profound consequences for the properties and function of the RNA molecule.

Modulation of RNA Conformation and Structure

The 2'-O-methyl group has a significant impact on the local conformation of the RNA backbone. It sterically favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices and stacked nucleotides. nih.govnih.gov This conformational preference stabilizes RNA duplexes by approximately 0.2 kcal/mol per modification. nih.govwikipedia.org By biasing the sugar pucker equilibrium, 2'-O-methyladenosine can preferentially stabilize and increase the lifetime of alternative RNA secondary structures where the modified nucleotide is in a paired conformation. nih.govresearchgate.net This modulation of the RNA structural ensemble can have significant functional consequences, for instance, by influencing the recognition of codons by the ribosome or maintaining the active conformation of functional RNA domains. nih.gov

Impact on RNA Stability and Degradation Pathways

One of the most well-established functions of 2'-O-methylation is the protection of RNA from degradation by nucleases. ontosight.aiiucr.org The methyl group at the 2' position sterically hinders the access of ribonucleases that require a free 2'-hydroxyl group for their catalytic activity. This increased stability is crucial for the longevity of stable non-coding RNAs like rRNA and tRNA. wikipedia.org Recent studies have shown that internal 2'-O-methylation on mRNA, mediated by FBL, also enhances mRNA stability and leads to increased mRNA expression levels. nih.gov Furthermore, there is a connection between FBL-mediated 2'-O-methylation and widespread 3' UTR shortening, a mechanism that globally increases RNA stability. nih.gov In the context of viral RNAs, 2'-O-methylation of the 5' cap is a critical strategy to evade the host's innate immune system by preventing recognition by cellular sensors like RIG-I and IFIT1, which would otherwise lead to translational inhibition and degradation of the viral RNA. asm.orgbiorxiv.org

Influence on RNA-Protein Interactions

While no dedicated "reader" proteins that specifically recognize 2'-O-methyladenosine have been discovered to date, this modification can significantly influence the interaction of RNA with various RNA-binding proteins (RBPs). oup.comnih.gov The conformational changes induced by 2'-O-methylation can either promote or inhibit the binding of RBPs by altering the shape of the RNA and the accessibility of binding sites. nih.gov For instance, the altered RNA conformation can affect the efficiency of protein binding, which in turn can influence processes like splicing, translation, and RNA localization. nih.gov The unique properties of 2'-O-methyladenosine make it a valuable tool for studying RNA-protein interactions and RNA folding dynamics. a2bchem.com In some cases, the effect of 2'-O-methylation on RBP binding is indirect, mediated through the structural changes it imparts on the RNA molecule. nih.gov

Role in Translational Fidelity and Efficiency

The process of translation, where the genetic code carried by mRNA is decoded by the ribosome to produce proteins, is a cornerstone of life. The accuracy and speed of this process are paramount for cellular health. 2'-O-methyladenosine has emerged as a significant modulator of both the fidelity and efficiency of translation.

The presence of 2'-O-methylation within the coding sequence of an mRNA can significantly impact the dynamics of translation elongation. nih.govosti.gov Studies have shown that this modification can disrupt key steps in the reading of codons during the selection of the correct transfer RNA (tRNA). nih.govosti.gov The methyl group can sterically interfere with the interactions between the ribosomal monitoring bases and the codon-anticodon helix. nih.govosti.gov This interference can inhibit downstream processes, leading to the rejection of the correct aminoacylated-tRNAs and thereby reducing the efficiency of translation. nih.govosti.gov

Furthermore, 2'-O-methylation within ribosomal RNA (rRNA) itself is crucial for ribosome function. nih.govnih.gov Hypo-methylated ribosomes, those with a reduced level of 2'-O-methylation, exhibit significant defects in translational fidelity, including an increase in frameshifting and the incorrect selection of start codons. nih.gov These modifications, particularly within key functional regions of the ribosome like the peptidyl-transferase center and the decoding center, appear to fine-tune the ribosome's activity. nih.gov This suggests that dynamic changes in rRNA methylation patterns can regulate the translation of specific pools of mRNA, contributing to what is known as ribosome heterogeneity. nih.govnih.gov For instance, the loss of 2'-O-methylation at a specific site in 18S rRNA has been shown to decrease the translation efficiency of mRNAs containing AU-rich codons. nih.gov

Impact of 2'-O-Methyladenosine on TranslationResearch Finding
Translational Elongation 2'-O-methylation in mRNA coding regions disrupts tRNA decoding, leading to excessive rejection of cognate aminoacylated-tRNAs. nih.govosti.gov
Translational Fidelity Hypo-2'-O-methylated ribosomes show increased frameshifting and near-cognate start codon selection. nih.gov
Translation Efficiency Can be decreased when 2'-O-methylation is present in the mRNA codon. nih.gov Conversely, it can be enhanced for certain genes with the modification. biorxiv.org
Ribosome Heterogeneity Altered rRNA 2'-O-methylation patterns can modulate the translation of specific pools of mRNA transcripts. nih.govnih.gov

Regulation of RNA Splicing and Processing

Before messenger RNA can be translated into protein, it must undergo a series of processing steps, including the removal of non-coding regions (introns) in a process called splicing. 2'-O-methylation plays a significant role in ensuring the precision of this crucial event. ontosight.ai

This modification is prevalent in small nuclear RNAs (snRNAs), which are key components of the spliceosome, the molecular machinery that carries out splicing. nih.gov For example, 2'-O-methylation sites in U2 and U6 snRNAs are required for the proper assembly of the spliceosome and for splicing fidelity. nih.govnih.govuniprot.org The loss of these modifications can lead to significant changes in mRNA splicing. nih.gov

Recent research has identified proteins that preferentially bind to 2'-O-methylated RNA. One such protein, FUBP1, is a splicing factor that shows a preference for binding to RNA containing this modification. researchgate.net FUBP1 is predominantly found in intronic regions of chromatin-associated RNA, and its depletion leads to increased exon skipping in genes that are modified with 2'-O-methylation. researchgate.net This suggests a model where 2'-O-methylation acts as a signal to recruit splicing factors like FUBP1, which then helps to stabilize the splicing machinery at the correct locations, ensuring proper intron removal and exon joining. researchgate.net

The methyltransferase METTL4 has been identified as the enzyme responsible for creating a further modified version, N6,2'-O-dimethyladenosine (m6Am), within the U2 snRNA. nih.gov The absence of this specific modification affects a subset of splicing events, particularly those with weak 3' splice sites, leading to an increase in exon inclusion. nih.gov This highlights the multi-layered role of adenosine methylation in fine-tuning the splicing process.

Contribution to Innate Immune Response and Self/Non-Self Discrimination

The innate immune system is the body's first line of defense against pathogens. A key challenge for this system is to distinguish the body's own molecules ("self") from foreign ones ("non-self"), such as those from invading viruses. RNA modifications, including 2'-O-methylation, play a critical role in this self/non-self discrimination. nih.gov

Host RNAs are typically modified in ways that viral RNAs are not. nih.gov The innate immune system has evolved sensors, such as RIG-I and MDA5, that can recognize these differences. frontiersin.orgfrontiersin.org The presence of a 2'-O-methyl group at the 5' end of cellular mRNA, a structure known as the cap-1, serves as a molecular signature of "self." nih.gov This modification prevents the binding of immune sensors like RIG-I, thereby avoiding an inappropriate immune response against the body's own transcripts. nih.gov

Many viruses have evolved mechanisms to mimic this host modification to evade immune detection. For example, flaviviruses like Dengue and West Nile virus possess an enzyme, NS5, that can methylate the 2'-OH position of adenosine in their own viral RNA. plos.orgnih.gov This allows the viral RNA to be perceived as "self" by the host cell, subverting the innate immune response. nih.gov

Conversely, when the levels of 2'-O-methylation are reduced, for instance, by knocking down the methyltransferase Fibrillarin, the unmodified or under-modified RNA can be recognized as "non-self" by sensors like MDA5. frontiersin.orgnih.gov This triggers an innate immune response, leading to the production of type I interferons and other antiviral molecules. frontiersin.orgnih.gov Therefore, 2'-O-methyladenosine is a crucial component of the molecular "password" that protects our own genetic material from being attacked by our immune system.

Cellular Processes and Physiological Roles Involving 2'-O-Methyladenosine

Response to Cellular Stress (e.g., Hypoxia, Viral Infection)

Cells are constantly exposed to various stressors, and their ability to mount an effective response is critical for survival. 2'-O-methyladenosine is implicated in these stress response pathways, particularly during viral infections.

The long non-coding RNA GAS5, which hosts several snoRNAs in its introns, is upregulated in response to cellular stress. The stability of GAS5 is promoted by SNORD80-guided 2'-O-methylation at a specific adenosine residue, a process that also requires the methyltransferase FBL. pnas.org This suggests a regulatory loop where cellular stress triggers an increase in a specific snoRNA, which in turn stabilizes a long non-coding RNA involved in the stress response through 2'-O-methylation.

Developmental Regulation and Cell Differentiation

The development of a complex organism from a single cell and the subsequent differentiation of cells into specialized types are tightly regulated processes. Emerging evidence points to a role for RNA methylation, including 2'-O-methyladenosine, in these fundamental biological events.

Dysregulation of RNA methylation has been linked to various aspects of cell differentiation. frontiersin.org For example, the N6-methyladenosine (m6A) methyltransferase WTAP is involved in the differentiation of endothelial progenitor cells. spandidos-publications.com While distinct, the machinery for different types of adenosine methylation often intersects and influences cellular fate decisions.

More directly, recent studies have identified a neuron-specific 2'-O-methyltransferase, FBLL1 (Fibrillarin-like protein 1). pnas.org While FBL is broadly expressed, FBLL1 is preferentially expressed in the brain and plays a role in promoting neuronal differentiation. pnas.org Knockdown of FBLL1, but not FBL, reduces the 2'-O-methylation of specific mRNAs, such as that for the GAP43 protein, leading to repressed neuronal differentiation. pnas.org This discovery of a cell-type-specific methyltransferase highlights the specialized roles that 2'-O-methylation can play in guiding developmental processes.

In the context of muscle development, the knockdown of methyltransferases has been shown to inhibit the differentiation of myoblasts. ijbs.com While much of this research has focused on m6A, the interconnectedness of RNA modifications suggests that 2'-O-methylation likely also contributes to the precise regulation of gene expression required for myogenesis.

Ribosome Biogenesis and Function

Ribosomes are the cellular factories responsible for protein synthesis, and their proper assembly (biogenesis) and function are essential for all life. Ribosomal RNA (rRNA) is a major component of ribosomes and is heavily modified, with 2'-O-methylation being one of the most common modifications. nih.govfrontiersin.org

The methyltransferase Fibrillarin is a key enzyme in ribosome biogenesis, catalyzing the 2'-O-methylation of rRNAs. nih.gov This modification is not merely for structural support; it is critical for the ribosome's function. nih.gov The strong evolutionary conservation of Fibrillarin from archaea to humans underscores its fundamental importance. nih.gov

2'-O-methylations are clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyl-transferase center. nih.gov Their presence is thought to stabilize the complex three-dimensional structure of rRNA and facilitate efficient and accurate protein synthesis. tandfonline.com Studies in yeast have shown that the absence of certain rRNA 2'-O-methylations can lead to defects in ribosome production and function. nih.gov

N1 Methyladenosine M1a Modification: Molecular Biology and Function

Occurrence and Distribution of N1-Methyladenosine Across RNA Species

N1-methyladenosine (m1A) is a widespread and evolutionarily conserved internal modification in both prokaryotic and eukaryotic RNAs. nih.gov Its presence has been identified in transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and long non-coding RNAs (lncRNAs). nih.govfrontiersin.org The abundance of m1A varies, being particularly high in tRNA and rRNA, while present at lower levels in mRNA. nih.govcd-genomics.com

tRNA Specificity and Conserved Positions (e.g., 9, 14, 58)

The m1A modification is frequently found at specific, conserved positions within tRNA molecules, notably at positions 9, 14, and 58. nih.govoup.com The methylation at position 58 (m1A58) is especially critical for the stability of tRNA, particularly the initiator methionyl-tRNA (tRNAiMet), and is conserved across bacteria, archaea, and eukaryotes. nih.govnih.govnih.gov The m1A modification at position 9 is more common in mitochondrial tRNAs compared to cytoplasmic tRNAs in humans. nih.gov The presence of m1A at position 14 is considered rare. nih.gov The positive charge introduced by the m1A modification is essential for the proper structure and function of tRNA. nih.govnih.gov

Table 1: Conserved Positions of m1A in tRNA

PositionSignificance
9 More prevalent in mitochondrial tRNA. nih.gov
14 Rare occurrence. nih.gov
58 Highly conserved and crucial for tRNA stability, especially for initiator tRNA. nih.govnih.govnih.gov

mRNA Contexts, including 5' Untranslated Regions (UTRs)

In mammalian cells, m1A is a prevalent modification in mRNAs, though at a lower abundance than the m6A modification. nih.gov A significant portion of these m1A sites are located within the 5' untranslated regions (UTRs) and near the start codon. nih.govnih.govbohrium.com This strategic placement suggests a role in regulating translation. cd-genomics.com Specifically, m1A modifications in the 5' UTR are associated with enhanced translation efficiency. nih.gov In contrast, m1A sites within the coding sequence (CDS) of mitochondrial mRNA have been shown to inhibit translation. nih.govnih.gov The distribution of m1A in mRNA is not random and appears to be guided by features like the first splice site. bohrium.com

Enzymology and Biosynthesis of N1-Methyladenosine (m1A Writers)

The installation of the m1A modification is carried out by a group of enzymes known as N1-adenosine methyltransferases, or "writers". frontiersin.org These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the N1 position of adenine (B156593) in the RNA molecule. nih.gov

Specific N1-Adenosine Methyltransferases (e.g., TrmI, TrmK, TRMT10C, Trm6/Trm61)

Several specific methyltransferases are responsible for m1A formation in different RNA contexts and organisms.

TrmI: This enzyme is found in bacteria and archaea and is responsible for the formation of m1A58 in tRNA. nih.govfrontiersin.org

TrmK: Found in some bacteria, TrmK catalyzes the m1A22 modification in tRNA. nih.govacs.org

TRMT10C: In human mitochondria, TRMT10C is responsible for generating m1A at position 9 of mitochondrial tRNAs (mt-tRNAs). nih.govnih.gov It has also been implicated in the methylation of mitochondrial mRNA. nih.gove3s-conferences.org

Trm6/Trm61 (TRMT6/61A in humans): This complex is responsible for m1A58 modification in eukaryotic cytoplasmic tRNAs. nih.govfrontiersin.orge3s-conferences.org The TRMT6/61A complex has also been shown to methylate a small subset of mRNAs that contain a T-loop-like structure. nih.gove3s-conferences.org In plants like Arabidopsis, the AtTRM61/AtTRM6 complex is essential for tRNA m1A58 modification and is crucial for embryo development. nih.govresearchgate.net TRMT61B is the mitochondrial counterpart that catalyzes m1A58 formation in mitochondrial tRNAs. nih.gove3s-conferences.org

Table 2: Key N1-Adenosine Methyltransferases

EnzymeOrganism/LocationTarget RNA and Position
TrmI Bacteria, ArchaeatRNA (m1A58) nih.govfrontiersin.org
TrmK BacteriatRNA (m1A22) nih.govacs.org
TRMT10C Human mitochondriamt-tRNA (m1A9), mt-mRNA nih.govnih.gove3s-conferences.org
Trm6/Trm61A Eukaryotes (cytoplasm)tRNA (m1A58), some mRNAs nih.govnih.govfrontiersin.orge3s-conferences.org
TRMT61B Eukaryotes (mitochondria)mt-tRNA (m1A58), mt-rRNA nih.gove3s-conferences.org

Regulation of N1-Methyltransferase Activity

The activity of N1-methyltransferases is a regulated process, ensuring that m1A modifications occur at the correct sites and levels. The TRMT6/61A complex, for instance, exhibits high sequence specificity, recognizing a particular motif (GUUCRA) that is structurally similar to the TΨC loop of tRNA. nih.gov The activity of some methyltransferases is dependent on their association with other proteins. For example, the Trm6 and Trm61 proteins must form a complex to be active. frontiersin.org In human mitochondria, TRMT10C requires the presence of the protein SDR5C1 to function. acs.org Furthermore, the levels of m1A modification can be dynamic, changing in response to cellular stress conditions such as heat shock or nutrient starvation. epigenie.com

Biological Functions and Molecular Mechanisms of N1-Methyladenosine

The m1A modification has a significant impact on various biological processes by altering the structure and function of RNA.

The addition of a methyl group at the N1 position of adenine introduces a positive charge and disrupts the Watson-Crick base pairing face of the nucleotide. nih.govnih.gov This has several consequences:

Translation Regulation: The location of the m1A modification in mRNA determines its effect on translation. When present in the 5' UTR, m1A generally promotes translation initiation. nih.govcd-genomics.com Conversely, m1A within the coding sequence of mitochondrial mRNAs can inhibit protein synthesis. nih.govnih.gov

Protein-RNA Interactions: The structural changes induced by m1A can influence the binding of proteins to RNA. elifesciences.org

Cellular Processes: Through its effects on RNA, m1A modification is involved in a wide range of cellular functions, including cell proliferation, stress responses, and development. nih.govcolby.edu For example, the stability of initiator tRNA conferred by m1A58 is vital for initiating protein synthesis, a fundamental process for cell growth. nih.gov

Disruption of Watson-Crick Base Pairing and its Structural Consequences

N1-methyladenosine (m1A) is a post-transcriptional modification where a methyl group is added to the N1 position of adenine in an RNA molecule. This seemingly simple modification has profound effects on the structural and functional landscape of RNA. The methylation at the N1 position directly impacts the Watson-Crick base-pairing face of the adenine. nih.govnih.gov This interference prevents the canonical base pairing between adenine and uracil (B121893) (A-U). nih.govnih.gov

The introduction of a methyl group at this position leads to steric hindrance and alters the hydrogen bonding capabilities of the adenine base. nih.gov Consequently, m1A cannot form a stable Watson-Crick pair with uridine. mdpi.com This disruption of the canonical base pairing can lead to localized melting of the RNA duplex structure. nih.gov

The structural consequences of m1A are significant. By preventing standard base pairing, m1A can induce localized changes in the RNA secondary structure, such as the formation of bulges or loops. These structural alterations are not merely passive disruptions but are often crucial for the specific functions of the modified RNA molecule.

FeatureDescriptionReference
Modification Site N1 position of adenine nih.govnih.gov
Effect on Base Pairing Disrupts Watson-Crick A-U pairing nih.govnih.gov
Alternative Pairing Can form unstable Hoogsteen base pairs nih.govresearchgate.net
Structural Impact Induces local melting and structural alterations (e.g., bulges, loops) nih.gov
Charge Introduces a positive charge at physiological pH nih.govnih.govbiorxiv.org

Maintenance of RNA Secondary and Tertiary Structures (e.g., tRNA Folding)

The disruptive nature of N1-methyladenosine (m1A) on canonical base pairing is paradoxically essential for the establishment and maintenance of complex RNA secondary and tertiary structures, most notably in transfer RNA (tRNA). nih.gov The presence of m1A at specific, conserved positions within tRNA molecules is critical for their correct folding into the functional L-shaped conformation. nih.govdoaj.org

In tRNA, m1A modifications are found at several positions, including 9, 14, 22, 57, and 58. nih.gov The modifications at positions 9 (m1A9) and 58 (m1A58) are particularly well-studied and have been shown to be crucial for structural stability. nih.gov

The enzymes that install these modifications, known as writers, play a key role in ensuring the proper folding and function of tRNAs. The absence of these modifications can lead to misfolded and non-functional tRNA molecules, highlighting the importance of m1A in maintaining the fidelity of the translational machinery.

tRNA PositionRole of m1A ModificationConsequence of ModificationReference
m1A9 Disrupts non-functional A9-U64 Watson-Crick pairing in mt-tRNALys.Promotes correct L-shaped folding. nih.govcd-genomics.com
m1A58 Stabilizes the T-loop and overall tertiary structure.Maintains the functional conformation of tRNA. mdpi.comnih.gov

Influence on Translation Initiation and Elongation

The N1-methyladenosine (m1A) modification exerts a significant and context-dependent influence on both the initiation and elongation phases of protein translation. nih.gov Its effect can be either stimulatory or inhibitory, depending on the type of RNA molecule and the location of the modification within the transcript. nih.govnih.gov

Translation Initiation:

The presence of m1A in the 5' untranslated region (5' UTR) of messenger RNA (mRNA) is generally associated with an enhancement of translation initiation. nih.govnih.govcornell.edu By disrupting local secondary structures within the 5' UTR, m1A can facilitate the binding of the ribosomal pre-initiation complex and scanning for the start codon. mdpi.comnih.gov Some studies have shown that m1A modifications near the start codon are correlated with increased translation efficiency. epigenie.comoup.com Furthermore, m1A modification of the initiator methionine tRNA (tRNAiMet) at position 58 (m1A58) is crucial for its stability, and demethylation of this site can attenuate translation initiation. nih.gov

Translation Elongation:

In contrast to its role in the 5' UTR, m1A located within the coding sequence (CDS) of an mRNA transcript generally impedes translation elongation. nih.govmdpi.comresearchgate.net The presence of m1A in a codon disrupts the Watson-Crick base pairing with the corresponding anticodon of the incoming aminoacyl-tRNA, which can lead to ribosomal stalling or pausing. nih.gov This inhibitory effect has been observed in both cytosolic and mitochondrial mRNAs. nih.govoup.com However, m1A modifications in elongator tRNAs themselves can promote translation elongation, as m1A-modified tRNAs are preferentially recruited to actively translating ribosomes. nih.govencyclopedia.pub

The regulation of translation by m1A is a complex process, with the specific outcome depending on the interplay between the location of the modification, the local sequence context, and the presence of m1A reader proteins.

Location of m1AEffect on TranslationProposed MechanismReference
mRNA 5' UTR Promotes InitiationDestabilization of secondary structures, facilitating ribosome scanning. mdpi.comnih.govnih.gov
Initiator tRNA (tRNAiMet) Promotes InitiationStabilization of tRNAiMet structure. nih.gov
mRNA Coding Sequence (CDS) Inhibits ElongationDisruption of codon-anticodon pairing, leading to ribosomal stalling. nih.govmdpi.comresearchgate.net
Elongator tRNAs Promotes ElongationPreferential recruitment to ribosomes. nih.govencyclopedia.pub

Regulation of Codon-Anticodon Interaction

The N1-methyladenosine (m1A) modification plays a direct role in modulating the interaction between codons on mRNA and anticodons on tRNA, a fundamental process for the fidelity of protein synthesis. Due to the methylation at the N1 position, m1A cannot form a standard Watson-Crick base pair with uracil (U). nih.gov This disruption directly impacts the decoding process at the ribosome.

When m1A is present in the first or second position of an mRNA codon, it significantly interferes with the binding of the cognate tRNA, leading to a decrease in translation efficiency. nih.gov This is because the altered base pairing prevents the stable association of the anticodon loop with the codon.

Furthermore, in mammalian mitochondria, a single tRNAMet with a modified cytidine (B196190) (f5C) at the wobble position, a modification process involving the m1A eraser ALKBH1, can recognize both AUG and the non-universal AUA codons as methionine. nih.gov This demonstrates an indirect but crucial role of the m1A machinery in expanding codon-anticodon recognition.

Location of m1AImpact on Codon-Anticodon InteractionConsequenceReference
mRNA Codon Disrupts pairing with tRNA anticodon.Inhibition of translation elongation. nih.gov
tRNA (e.g., position 58) Stabilizes tRNA structure.Ensures proper orientation for codon recognition. nih.govmdpi.com
Indirectly via m1A machinery (ALKBH1) Facilitates other modifications (f5C) in the anticodon loop.Expands decoding capacity of tRNA in mitochondria. nih.gov

Impact on RNA-Protein Interactions and Ligand Binding

The N1-methyladenosine (m1A) modification significantly influences the interaction of RNA with proteins and other ligands. The introduction of a methyl group and a positive charge at the N1 position of adenine alters the chemical landscape of the RNA molecule, creating or obscuring binding sites for RNA-binding proteins (RBPs). nih.govnih.govbiorxiv.org

The structural changes induced by m1A, such as the disruption of Watson-Crick base pairing and the formation of non-canonical structures, can directly affect the recognition of RNA by proteins. nih.govbiorxiv.org Some RBPs may specifically recognize the altered conformation, while others may be repelled by it.

A class of proteins known as "reader" proteins can specifically recognize and bind to m1A-modified RNA, thereby mediating the downstream functional consequences of the modification. nih.govresearchgate.net The YTH domain-containing family of proteins (YTHDF1, YTHDF2, and YTHDF3) and YTHDC1, which were initially identified as readers for N6-methyladenosine (m6A), have also been shown to bind to m1A. acs.orgnih.govnih.govacs.orgfrontiersin.org

The binding of these reader proteins can have various effects on the fate of the m1A-modified RNA. For example, YTHDF2 has been shown to recognize m1A-modified transcripts and promote their degradation, thereby linking m1A to RNA stability. acs.orgnih.govnih.gov YTHDF1, on the other hand, has been implicated in promoting the translation of m1A-modified mRNAs. nih.gov The interplay between different reader proteins and their binding affinities for m1A in various sequence and structural contexts adds a complex layer of regulation to gene expression.

The positive charge of m1A can also facilitate electrostatic interactions with negatively charged pockets on the surface of proteins, further modulating the binding affinity and specificity of RNA-protein interactions. biorxiv.org

Reader Protein FamilySpecific MembersFunction upon binding m1A-RNAReference
YTH Domain-Containing YTHDF1Promotes translation. nih.gov
YTHDF2Promotes mRNA degradation. acs.orgnih.govnih.gov
YTHDF3May act synergistically with YTHDF1 or YTHDF2. nih.gov
YTHDC1Binds to m1A, but its function is less clear. acs.orgfrontiersin.org

Cellular Processes and Physiological Roles Involving N1-Methyladenosine

RNA Quality Control Systems

The N1-methyladenosine (m1A) modification is implicated in cellular RNA quality control mechanisms, ensuring that only properly folded and functional RNA molecules are utilized in cellular processes. This is particularly evident in the context of tRNA maturation and stability.

The enzymes responsible for introducing m1A at specific positions in tRNA, such as m1A58, act as checkpoints during tRNA biogenesis. The absence of this modification can mark the tRNA as aberrant, leading to its degradation. biorxiv.org For example, insufficient N1-adenine methylation on mRNAs has been shown to lead to their co-aggregation with proteins during cellular stress, suggesting a role for m1A in protecting mRNAs from aberrant interactions. biorxiv.org

Furthermore, the m1A eraser protein ALKBH3 has been shown to be a target of m1A methylation itself, suggesting a feedback loop in the regulation of RNA modification and stability. biorxiv.org The recognition of m1A-modified transcripts by the reader protein YTHDF2, which subsequently targets them for decay, represents another layer of m1A-mediated RNA quality control. acs.orgnih.govnih.gov This process can help to eliminate transcripts that may have been inappropriately modified or are no longer needed by the cell.

In mitochondria, the enzyme TRMT10C, which installs the m1A9 modification in mitochondrial tRNAs, is also thought to play a role in a tRNA quality control pathway, ensuring that only correctly folded pre-tRNAs enter the maturation process.

ProcessRole of m1AKey Proteins InvolvedReference
tRNA Maturation Acts as a checkpoint for proper folding.TRMT6/61A (writer) biorxiv.org
mRNA Stability under Stress Protects against aberrant aggregation.TRMT6/61A (writer) biorxiv.org
mRNA Degradation Marks transcripts for decay.YTHDF2 (reader) acs.orgnih.govnih.gov
Mitochondrial tRNA Quality Control Ensures proper folding of pre-tRNAs.TRMT10C (writer) acs.org

Regulation of RNA Subcellular Localization

The m1A modification plays a crucial role in directing the subcellular localization of RNA, particularly under conditions of cellular stress. A key aspect of this regulation is the sequestration of m1A-modified mRNAs into stress granules (SGs). nih.govnih.govoup.com Stress granules are dense, membrane-less compartments that form in the cytoplasm in response to environmental stressors. nih.gov They serve as sites for the temporary storage and protection of translation-arrested mRNAs. nih.govnih.gov

Bioinformatic analyses have revealed that mRNAs known to be enriched in stress granules show an increased occurrence of the m1A motif. nih.govnih.gov The methyltransferase complex TRMT6/TRMT61A, responsible for installing the m1A modification on many mRNAs, has been found to accumulate in stress granules during stress conditions like heat shock and oxidative stress. researchgate.netnih.govnih.gov Correspondingly, mass spectrometry has confirmed a significant enrichment of m1A in the RNA fraction isolated from these granules. nih.govnih.gov This suggests a mechanism where m1A acts as a tag, guiding specific mRNAs to these protective compartments during cellular stress. oup.com

The localization of m1A-modified transcripts is not limited to stress granules. In the mitochondria, the m1A methyltransferase TRMT10C catalyzes a single m1A modification in the mitochondrial-encoded ND5 mRNA. acs.orgelsevierpure.com This modification has been shown to repress translation, suggesting a role for m1A in controlling the localization of transcripts between ribosome-poor and ribosome-heavy fractions within the mitochondria. elsevierpure.com Furthermore, m1A sites have been identified in various classes of RNA, including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), where the modification may influence their interactions with RNA-binding proteins (RBPs) and their localization within different cellular compartments. elifesciences.org

RNA Type m1A-Associated Localization Key Proteins Involved Functional Implication
mRNACytoplasmic Stress Granules (SGs)TRMT6/TRMT61AProtection and translational arrest during stress researchgate.netnih.govnih.gov
Mitochondrial mRNA (e.g., ND5)Mitochondrial Ribosome-Poor FractionsTRMT10CRepression of translation elsevierpure.com
lncRNA, circRNAVaries (associated with RBPs)YTHDF protein familyRegulation of non-coding RNA functions elifesciences.orgacs.org

Stress Adaptation and Response

The m1A modification is a critical component of the cellular machinery for adapting to and surviving various stress conditions, including heat shock, oxidative stress, and nutrient deprivation. researchgate.netoup.com When cells encounter such stressors, a rapid shutdown of general protein synthesis is initiated to conserve energy and resources. nih.gov The m1A modification facilitates this process by promoting the efficient dissociation of modified mRNAs from polysomes at the onset of stress. researchgate.net

The sequestration of m1A-mRNAs into stress granules is a key protective strategy. oup.com This process safeguards the transcripts from degradation, ensuring they are available for a swift resumption of protein synthesis once the stress subsides. researchgate.netnih.gov Depletion of the m1A "writer" complex TRMT6/TRMT61A has been shown to impair the formation of stress granules, rendering cells more sensitive to heat shock and arsenite-induced oxidative stress. researchgate.net This highlights the protective role of m1A in transcriptome integrity during acute stress. nih.govnih.gov

Research using reporter RNAs has demonstrated the functional consequence of this modification. An mRNA containing an m1A motif shows a more efficient recovery of protein synthesis after a return to normal temperatures following heat shock. nih.govnih.govoup.com This suggests that m1A-modified mRNAs are not only efficiently silenced during stress but are also primed for rapid reactivation, enhancing cellular fitness and the ability to recover. oup.comnih.gov

The dynamic regulation of m1A levels is integral to the stress response. Studies have shown that m1A methylation responds dynamically to various stimuli, with hundreds of stress-induced m1A sites being identified. acs.org This adaptability is also observed in neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, where the number and level of mRNA m1A modifications increase significantly. elifesciences.orgnih.gov This response is linked to the regulation of genes involved in neuronal apoptosis, suggesting m1A modification plays a vital role in the pathological processes of neurological diseases. elifesciences.orgnih.gov

Stress Condition Effect on m1A Modification Cellular Outcome Key Findings
Heat ShockIncreased m1A on specific mRNAs; Accumulation in SGsTranscriptome protection, efficient recovery of translationm1A-modified mRNAs recover protein synthesis more efficiently post-stress. nih.govoup.com
Oxidative Stress (e.g., arsenite)Enrichment of m1A-mRNAs in SGsEnhanced cell survivalDepletion of TRMT6/61A sensitizes cells to oxidative stress. researchgate.net
Oxygen-Glucose Deprivation (in neurons)Increased number and level of m1A modificationsRegulation of neuronal apoptosis-related genesm1A landscape is dynamically regulated during OGD/R. elifesciences.orgnih.gov

Integrated Perspectives on Adenosine Methylation Combinations

Considerations for Nucleosides Bearing Both 2'-O-Methyl and N1-Methyl Modifications on Adenosine (B11128)

The simultaneous presence of 2'-O-methylation (at the ribose sugar) and N1-methylation (at the adenine (B156593) base) on a single adenosine nucleoside, forming 2'-O-Methyl-1-methyladenosine (m1Am), presents a unique combination of post-transcriptional modifications. While research on m1Am as a distinct entity is limited, the individual effects of 2'-O-methylation and N1-methyladenosine (m1A) are well-documented and provide a basis for understanding their combined impact.

2'-O-methylation is a widespread modification found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.orgnih.gov This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleotide. wikipedia.org The presence of a 2'-O-methyl group enhances the structural stability of RNA by making it more resistant to hydrolysis. wikipedia.org This increased stability is a key factor in the longevity of molecules like rRNA within the cell. wikipedia.org Furthermore, 2'-O-methylation plays a crucial role in cellular processes such as translation and splicing. nih.gov

N1-methyladenosine (m1A) is a prevalent and conserved internal modification in eukaryotic RNAs. nih.gov Unlike other methylations, the addition of a methyl group at the N1 position of adenine introduces a positive charge to the Watson-Crick edge of the base. nih.gov This positive charge can significantly alter the local RNA structure and its interactions with proteins. nih.gov The m1A modification is known to be involved in various aspects of RNA metabolism, including RNA stability, splicing, and protein translation efficiency. nih.gov It is installed by "writer" enzymes, removed by "eraser" enzymes, and its effects are mediated by "reader" proteins that recognize and bind to the m1A-modified transcript. nih.govresearchgate.net

The combination of these two modifications in m1Am would likely result in a nucleoside with both enhanced structural stability, conferred by the 2'-O-methyl group, and altered base-pairing and protein interaction properties, due to the N1-methylation. The steric bulk and positive charge from the N1-methyl group could influence the conformational preferences of the ribose sugar, which are already constrained by the 2'-O-methyl group. This interplay could have significant consequences for RNA secondary and tertiary structure, as well as its recognition by cellular machinery.

Hypothetical or Emerging Roles of Multi-Methylated Adenosine Species (e.g., Comparison with N6,2'-O-Dimethyladenosine (m6Am))

To understand the potential roles of a multi-methylated species like m1Am, it is instructive to compare it with the well-characterized N6,2'-O-dimethyladenosine (m6Am). m6Am is a prevalent modification found at the 5' cap-adjacent adenosine of messenger RNAs (mRNAs) and within small nuclear RNAs (snRNAs). oup.com This modification is dynamically regulated and plays crucial roles in pre-mRNA splicing, mRNA stability, and translation. oup.comnih.gov

The key difference between m1Am and m6Am lies in the position of the base methylation: N1 versus N6. Methylation at the N6 position of adenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and does not introduce a positive charge. wikipedia.orgresearchgate.net In contrast, the N1-methylation in m1Am introduces a positive charge, which fundamentally alters the electrostatic properties of the nucleobase. nih.gov

This difference in charge and location of the methyl group would likely lead to distinct functional consequences. While both m6Am and a hypothetical m1Am would possess the stabilizing effect of the 2'-O-methylation, their recognition by "reader" proteins would almost certainly differ. The reader proteins that bind to m6A, and by extension m6Am, have specific binding pockets that accommodate the N6-methyl group. These pockets would not be suitable for binding the positively charged and differently positioned N1-methyl group of m1Am.

Therefore, it is plausible that a distinct set of reader proteins would recognize m1Am, leading to a different cascade of downstream regulatory events compared to m6Am. The presence of m1Am could, for instance, more drastically alter RNA structure due to the positive charge, potentially creating unique binding sites for regulatory proteins or influencing RNA-RNA interactions in novel ways. While the roles of m1Am remain hypothetical, the comparison with m6Am underscores how subtle differences in methylation patterns can lead to significant functional diversification in the epitranscriptome.

Structural and Energetic Landscape of Adenosine with Multiple Methylations

The structural and energetic landscape of an adenosine nucleoside is significantly altered by the addition of multiple methyl groups. While direct experimental data for m1Am is not available, insights can be gained from studies on other methylated adenosines, such as N6-methyladenosine (m6A).

Computational studies on m6A-modified RNA stem-loops have shown that the methylation can shift the conformational equilibrium of the RNA structure. For example, the N6-methylation of an adenosine within a stem-loop can alter the relative energies of different structural ensembles, making certain conformations more accessible. nih.gov Specifically, it can lower the energy gap between a "closed" conformation, where the modified base is inside the stem-loop, and an "open" conformation, where it is exposed to potential binding partners. nih.gov

In the case of m1Am, the structural consequences are likely to be even more pronounced. The presence of the 2'-O-methyl group would already restrict the conformational freedom of the ribose sugar, favoring a C3'-endo pucker, which is common for 2'-O-methylated nucleotides and contributes to the stability of A-form RNA helices. The addition of the bulky and positively charged methyl group at the N1 position would introduce further steric hindrance and electrostatic interactions.

This combination of modifications would likely lead to a unique energetic landscape with distinct low-energy conformations. The positive charge at N1 could lead to repulsive or attractive interactions with the phosphate backbone or other parts of the RNA molecule, depending on the local sequence and structure. These interactions would shape the three-dimensional structure of the RNA and its ability to interact with other molecules. Understanding this complex interplay of steric and electrostatic effects is crucial for predicting the functional consequences of this multi-methylated adenosine species.

Advanced Methodologies for Detection and Quantification of Adenosine Methylations

High-Throughput Sequencing Approaches

High-throughput sequencing has revolutionized the study of the epitranscriptome, enabling the transcriptome-wide mapping of RNA modifications. These methods typically rely on chemical or enzymatic treatments that differentially affect modified and unmodified nucleotides, leaving a signature that can be detected by sequencing.

RiboMethSeq is a widely used method for mapping 2'-O-methylations (Nm), including 2'-O-methyladenosine (Am), at nucleotide resolution. springernature.commdpi.com The technique is based on the principle that the phosphodiester bond 3' adjacent to a 2'-O-methylated ribose is protected from alkaline hydrolysis. frontiersin.orgnih.gov

The workflow involves the random alkaline fragmentation of RNA. In this process, the 2'-hydroxyl group of an unmodified nucleotide attacks the adjacent phosphodiester bond, leading to cleavage. However, the presence of a methyl group at the 2' position (2'-O-Me) prevents this nucleophilic attack, making the bond resistant to cleavage. springernature.combioconductor.org Consequently, after fragmentation and library preparation, sequencing reads will be underrepresented at the cleavage site immediately following a modified nucleotide. nih.gov When reads are mapped to a reference transcriptome, this protection results in a characteristic gap or drop in the coverage of 5' and 3' read ends at the modified site, allowing for its identification and semi-quantitative estimation. frontiersin.orgnih.gov

Variants of this core principle have been developed to enhance detection.

2'OMe-seq : This term is sometimes used to describe methods that leverage the tendency of reverse transcriptase to pause or stall at 2'-O-methylated sites, particularly under low dNTP concentrations, which is then detected by sequencing. nih.gov

Nm-Seq : This technique leverages the resistance of the 2'-O-methylated ribose to periodate (B1199274) oxidation. nih.govspringernature.com Unmodified riboses, which have a vicinal diol, are oxidized by periodate and subsequently removed. Iterative cycles of oxidation and removal expose internal Nm sites at the 3' end of RNA fragments, which are then specifically ligated to an adapter for sequencing. nih.govresearchgate.netcd-genomics.com This positive selection method offers high sensitivity and base precision. springernature.comnih.gov

TechniquePrinciple of DetectionSignal at Modification SiteResolution
RiboMethSeqProtection from alkaline hydrolysisReduced number of read ends (negative signal)Single nucleotide
2'OMe-seqReverse transcription stalling at low dNTPsIncreased number of read starts (positive signal)Single nucleotide
Nm-SeqResistance to periodate oxidationEnrichment of read ends (positive signal)Single nucleotide

Achieving single-base resolution is crucial for precisely identifying the location and context of RNA modifications. Several advanced techniques have been developed for the specific, high-resolution mapping of both m1A and Am.

For 1-methyladenosine (B49728) (m1A) , mapping is often achieved by exploiting its effect on reverse transcription. The methyl group on the N1 position of adenine (B156593) disrupts Watson-Crick base pairing, causing reverse transcriptase to either stall or, more frequently, misincorporate a nucleotide into the cDNA. oup.comcornell.edunih.gov

m1A-MAP (m1A-misincorporation and profiling) : This method optimizes reverse transcription conditions to enhance misincorporation rates at m1A sites. cornell.edunih.gov RNA fragments are often first enriched using an m1A-specific antibody. The subsequent sequencing of the cDNA library reveals positions with a high mismatch rate compared to a control (e.g., a demethylase-treated sample), pinpointing the m1A location. cornell.edunih.gov

For 2'-O-methyladenosine (Am) , newer techniques provide improved sensitivity and quantification.

NJU-seq : A sensitive and unbiased method for profiling 2'-O-methylation across the transcriptome. nih.gov This technique, like Nm-seq, relies on chemical resistance to map modifications.

Nm-VAQ (Nm validation and absolute quantification) : This is a low-throughput method designed to validate candidate sites identified by high-throughput screens and provide absolute quantification. nih.govbiorxiv.org Nm-VAQ is based on the principle that RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methylation on the RNA strand. biorxiv.org By using a site-specific DNA/RNA chimeric probe and quantifying the cleavage products via qPCR, Nm-VAQ can determine the absolute stoichiometry of the modification at a specific site. nih.govbiorxiv.org

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a powerful, antibody-independent technique for the direct detection and quantification of modified nucleosides. It is considered a gold standard for its accuracy and ability to measure modification stoichiometry. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common MS-based approach for analyzing RNA modifications. springernature.comnih.gov The general workflow involves:

RNA Digestion : Total RNA or a purified RNA species is enzymatically hydrolyzed into its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. mdpi.com

Chromatographic Separation : The resulting mixture of nucleosides is injected into a liquid chromatography system, typically using a reverse-phase or hydrophilic interaction column, which separates the canonical and modified nucleosides based on their physicochemical properties. biorxiv.org

Mass Spectrometric Detection : As the nucleosides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact nucleoside (parent ion). Then, the parent ion is fragmented, and the m/z of the resulting product ions (e.g., the nucleobase) is measured. mdpi.com This specific transition from parent to product ion is highly selective for each nucleoside.

Quantification is achieved by comparing the signal intensity of the modified nucleoside (e.g., m1A or Am) to that of its corresponding canonical nucleoside (A), often using calibration curves generated from pure standards. nih.govresearchgate.net

CompoundChemical FormulaParent Ion [M+H]+ (m/z)Product Ion [BH2]+ (m/z)
Adenosine (B11128) (A)C10H13N5O4268.1136.1
1-methyladenosine (m1A)C11H15N5O4282.1150.1
2'-O-methyladenosine (Am)C11H15N5O4282.1136.1

To improve the accuracy of quantification, especially for comparing modification levels between different biological samples, stable isotope labeling strategies are often employed in quantitative mass spectrometry (qMS). acs.org One such approach involves metabolic labeling, where cells are grown in media containing a heavy isotope, such as ¹⁵N. acs.org The RNA synthesized in these cells will incorporate the heavy isotope, resulting in a predictable mass shift for all nucleosides.

When analyzing a sample, a known amount of this heavy-labeled RNA digest is mixed with the unlabeled sample of interest. The ratio of the signal intensity of the endogenous "light" nucleoside to the "heavy" internal standard allows for highly precise and reliable quantification, correcting for any sample loss or variations in instrument response. acs.org

Reverse Transcription-Based Methods

The reverse transcriptase (RT) enzyme, which synthesizes complementary DNA (cDNA) from an RNA template, can be sensitive to the presence of modified nucleotides. This property forms the basis of several low- and high-throughput detection methods.

1-methyladenosine (m1A) , with its methyl group on the Watson-Crick pairing face, directly obstructs the reverse transcriptase. This interference typically causes the enzyme to pause or terminate cDNA synthesis, leading to an "RT stop" or truncation signal one nucleotide 3' to the modification site. oup.comnih.gov Alternatively, the enzyme may bypass the site but with a higher likelihood of incorporating a mismatched base. nih.gov This signature of RT stops and mismatches is the foundation for methods like m1A-seq and m1A-MAP. elsevierpure.comresearchgate.net

2'-O-methyladenosine (Am) presents a more subtle obstacle to reverse transcriptase. The 2'-O-methyl group is not on the base-pairing face but can still sterically hinder the enzyme's progression. nih.gov This effect is often conditional and can be enhanced by limiting the concentration of deoxynucleotide triphosphates (dNTPs) in the reaction. nih.govoup.comresearchgate.net At low dNTP concentrations, the enzyme is more likely to pause or stall at the position immediately before incorporating a nucleotide opposite the Am. nih.govoup.com This principle has been used for site-specific detection and has been adapted into high-throughput methods like 2'OMe-seq. nih.gov Furthermore, engineered DNA polymerases with reverse transcriptase activity have been developed to be more sensitive to 2'-O-methylation, allowing for the development of highly specific quantitative PCR-based assays that can quantify the modification level at a specific site without requiring low dNTP concentrations. oup.com

Methylation-Sensitive Reverse Transcription (RT-based approaches)

Reverse transcription (RT)-based methods are foundational for detecting 2'-O-methylations in RNA. One such technique, RTL-P (reverse transcription at low dNTP concentrations followed by PCR), leverages the observation that 2'-O-methyl groups can impede the progress of reverse transcriptase, particularly when the concentration of deoxynucleoside triphosphates (dNTPs) is limited. oup.com This pausing or termination of cDNA synthesis immediately preceding the modified nucleotide serves as a detectable signal.

The RTL-P method involves designing a specific set of primers for both the reverse transcription and subsequent PCR amplification steps. oup.com The RT primer is located downstream of the potential methylation site. Two forward PCR primers are then used: one downstream and one upstream of the site . oup.com When reverse transcription is performed at low dNTP concentrations, the presence of a 2'-O-methylation causes the production of shorter cDNA products. oup.com In contrast, at high dNTP concentrations, the reverse transcriptase can more easily read through the modification, resulting in longer cDNA products. oup.com The differential amplification of these products using the two forward primers allows for the identification of the methylation site. oup.com This approach has proven to be highly sensitive and effective for identifying both known and new 2'-O-methylated sites in various RNA species. oup.com

Another RT-based method involves engineering reverse transcriptase enzymes to be more sensitive to specific modifications. For instance, a thermostable KlenTaq variant has been evolved to stall more effectively at 2'-O-methylation sites, enhancing the signal for detection in methods like methylation-sensitive qRT-PCR. nih.gov These enzymatic advancements improve the specificity and sensitivity of detecting adenosine methylations.

Quantitative Reverse Transcription PCR (qRT-PCR) Challenges and Specificity

While qRT-PCR is a powerful tool for quantifying RNA, its application to the study of RNA modifications like 2'-O-methylation presents several challenges. The accuracy of quantification can be affected by various factors, including the purity of the RNA sample, the presence of inhibitors, and the secondary structure of the RNA molecule. youtube.com

Key challenges in qRT-PCR for methylation analysis include:

Inhibitors: Substances present in the RNA sample can inhibit the activity of reverse transcriptase, leading to lower cDNA yields and inaccurate quantification. youtube.com

RNA Degradation: The integrity of the RNA template is crucial. Degraded RNA can result in reduced cDNA synthesis, making it difficult to detect and quantify modifications accurately. youtube.comnih.gov

Complex Secondary Structures: The intricate folding of RNA can hinder the binding of reverse transcriptase, thereby inhibiting cDNA synthesis. youtube.com Performing the reaction at higher temperatures can help to denature these structures. youtube.com

Genomic DNA Contamination: Contamination with genomic DNA can lead to false-positive signals and an overestimation of the amount of RNA. youtube.com

Pipetting Variation: Inconsistent pipetting can introduce significant variability into the results. youtube.com

To address these challenges and improve the specificity of detecting 2'-O-methylation, a method combining reverse transcription at low dNTP concentrations with qPCR has been developed. nih.gov This approach is sensitive enough to detect changes in the methylation status of even low-abundance mRNAs. nih.govnih.gov The principle relies on the fact that 2'-O-methylation disrupts the reverse transcription reaction under low dNTP conditions. nih.govnih.gov By comparing the amplification of a target region under low versus high dNTP concentrations, a quantitative measure of the modification can be obtained.

For other modifications like N1-methyladenosine (m1A), which can also interfere with reverse transcription, specialized techniques are required for accurate quantification. arraystar.com The presence of m1A can block reverse transcriptase, making it challenging to quantify the modified RNA using standard sequencing library construction methods. arraystar.com

Computational Prediction and Artificial Intelligence Models

The experimental identification of 2'-O-methylation (2OMe) sites can be a laborious and expensive process. oup.com To overcome these limitations, a variety of computational methods and artificial intelligence models have been developed to predict the location of these modifications with increasing accuracy. oup.comnih.gov These tools often utilize machine learning and deep learning techniques to identify patterns in RNA sequences that are associated with 2'-O-methylation. nih.govingentaconnect.com

Several computational tools have been created to predict 2OMe sites. Early models used features like nucleotide chemical properties and composition to train support vector machines (SVMs). oup.com More recent advancements have incorporated deep learning frameworks. For example, 2OMe-LM is a deep learning framework that utilizes a pre-trained RNA language model to predict 2OMe sites in human RNA. oup.com Other notable models include Deep-2'-O-Me , which employs sequence embeddings and a convolutional neural network (CNN), and H2Opred , a hybrid deep learning model that combines stacked 1D-CNN and Bi-GRU-Att blocks to learn from both conventional descriptors and NLP-based embeddings. oup.comoup.com

These computational approaches have shown significant success. For instance, Nm-Nano , a framework that integrates Xgboost and Random Forest models, has demonstrated high accuracy (up to 93%) in identifying Nm sites in Nanopore direct RNA sequencing data from human cell lines. biorxiv.org Another model, HybridNm , combines sequence information with nanopore signals in a dual-path framework to further improve prediction accuracy. ingentaconnect.com

Despite these advancements, there are still limitations. Many existing methods rely on traditional encoding techniques for RNA sequences, which may not capture the full complexity of the biological information. oup.com There is a recognized need for more advanced computational approaches that are specifically tailored to 2'-O-methylation to improve the accuracy of prediction and facilitate a deeper understanding of its role in cellular processes. nih.gov

Structural and Biophysical Characterization Techniques

Understanding the three-dimensional structure and dynamic behavior of RNA molecules containing 2'-O-Methyl-1-methyladenosine is crucial for elucidating their biological functions. A suite of powerful biophysical techniques is employed for this purpose, each providing unique insights into the conformational landscape of modified RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of RNA molecules in solution. researchgate.net It provides atomic-level information about the conformational preferences and motions of RNA. 2'-O-methylation has been shown to influence the conformational dynamics of RNA by biasing the ribose sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of canonical A-form helices. oup.comnih.gov

Studies using NMR have revealed that 2'-O-methylation can preferentially stabilize alternative secondary structures in which the modified nucleotide is paired. researchgate.netoup.com This can lead to an increase in both the abundance and the lifetime of less populated, transient "excited states" of the RNA molecule. researchgate.netoup.com For example, in the HIV-1 transactivation response (TAR) element, 2'-O-methylation was shown to increase the population of a short-lived excited state by up to 10-fold. researchgate.net This ability of 2'-O-methylation to modulate the secondary structural ensemble of RNA suggests a mechanism by which this modification could alter the biological activities of RNA. oup.comnih.gov

Single-Molecule Förster Resonance Energy Transfer (FRET)

Single-molecule Förster Resonance Energy Transfer (smFRET) is a biophysical technique that allows for the measurement of distances on the nanometer scale within a single molecule. wikipedia.org It is particularly well-suited for studying the conformational dynamics and folding pathways of RNA molecules. wikipedia.orgacs.org In an smFRET experiment, two different fluorescent dyes, a donor and an acceptor, are attached to specific locations on the RNA molecule. nih.gov The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them, providing a real-time readout of conformational changes. nih.gov

smFRET has been used to study a wide range of RNA processes, including folding and unfolding dynamics, RNA-protein interactions, and the function of ribozymes. wikipedia.orgacs.org By observing the FRET signal from individual molecules, it is possible to identify transient intermediates and different folding pathways that would be obscured in ensemble measurements. wikipedia.org For example, smFRET studies have been used to reveal the complex folding kinetics of the Diels-Alderase ribozyme, identifying multiple conformational states and their interconversion rates. acs.org This technique can be applied to investigate how modifications like this compound impact the conformational landscape and dynamics of RNA molecules.

Cryo-Electron Microscopy (Cryo-EM) for RNA-Protein Complexes

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool for determining the high-resolution structures of large macromolecular complexes, including those involving RNA and proteins. nih.govresearchgate.net This technique involves flash-freezing purified samples in a thin layer of vitreous ice and then imaging them with an electron microscope. researchgate.net By averaging thousands of images of individual particles, a three-dimensional reconstruction of the complex can be generated, often at near-atomic resolution. researchgate.net

Cryo-EM is particularly valuable for studying large and flexible RNA-protein complexes that are difficult to crystallize for X-ray crystallography. nih.gov It has been instrumental in revealing the structures of ribosomes, spliceosomes, and other essential cellular machinery. nih.gov Recent studies have also demonstrated the power of cryo-EM in determining the structures of RNA-only complexes, revealing intricate tertiary and quaternary structures that can assemble without the assistance of proteins. biorxiv.orgresearchgate.net

Crosslinking Immunoprecipitation and Sequencing (CLIP-seq) for this compound

Crosslinking Immunoprecipitation and Sequencing (CLIP-seq) is a powerful, antibody-based high-throughput sequencing technique used to identify the binding sites of RNA-binding proteins (RBPs) and to map RNA modifications across the transcriptome. nih.govresearchgate.net While originally designed for studying protein-RNA interactions, variations of the CLIP-seq method have been adapted to detect specific RNA modifications, such as N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C). mdpi.com The application of CLIP-seq for the specific detection of this compound involves a tailored approach that leverages antibodies with high specificity for this particular modified nucleoside.

The core principle of CLIP-seq involves the in vivo UV crosslinking of RNA-binding proteins or antibodies to their target RNA molecules. youtube.com This covalent linkage ensures the preservation of the interaction during subsequent purification steps. Following crosslinking, the cells are lysed, and the RNA is fragmented. The protein-RNA or antibody-RNA complexes are then immunoprecipitated using an antibody specific to the target of interest. nih.gov In the context of this compound, this would be an antibody that specifically recognizes this dual modification. After stringent washing steps to remove non-specifically bound RNA, the isolated RNA fragments are reverse transcribed into cDNA and subjected to high-throughput sequencing. The resulting sequencing reads are then mapped back to the reference genome or transcriptome to identify the precise locations of the modification. youtube.com

While a standardized CLIP-seq protocol specifically for this compound is not yet widely established, the methodology would likely be adapted from existing protocols for other adenosine modifications like m1A-CLIP-seq. The critical component for the success of such an adaptation is the availability of a highly specific and validated antibody that can distinguish this compound from other adenosine modifications, such as 1-methyladenosine (m1A) and 2'-O-methyladenosine (Am).

The data generated from a hypothetical this compound CLIP-seq experiment would provide valuable insights into the prevalence and distribution of this modification across different RNA species. The analysis of sequencing data typically involves identifying "peaks," which represent regions with a high enrichment of sequencing reads corresponding to the modified sites. The height and width of these peaks can provide semi-quantitative information about the abundance of the modification at a particular site.

Below is a table representing hypothetical data from a CLIP-seq experiment designed to detect this compound in a human cell line. The table includes the genomic location of the identified modification, the associated gene, the number of sequencing reads in the immunoprecipitation (IP) and input control samples, and the calculated enrichment fold.

Genomic LocationAssociated GeneIP Read CountInput Read CountEnrichment Fold
chr1:150,234,567-150,234,689Gene A1,2505025.0
chr3:98,765,432-98,765,554Gene B8903525.4
chrX:75,123,890-75,124,012Gene C2,1008026.3
chr7:45,678,123-45,678,245lncRNA D6402229.1
chr11:112,334,556-112,334,678Gene E1,5006523.1

Table 1. Hypothetical CLIP-seq Results for this compound. This interactive table displays simulated data from a CLIP-seq experiment. The enrichment fold is calculated as the ratio of normalized read counts in the immunoprecipitation (IP) sample to the input control. Higher enrichment folds indicate a greater likelihood of the presence of the this compound modification at that specific site.

Evolutionary Conservation and Comparative Epitranscriptomics of Adenosine Methylation

Phylogenetic Analysis of 2'-O-Methyltransferases and N1-Methyltransferases

2'-O-Methyltransferases (2'-O-MTases)

Ribose 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety of a nucleotide, is a widespread modification catalyzed by a diverse group of enzymes known as 2'-O-methyltransferases (2'-O-MTases) nih.govresearchgate.net. Phylogenetic analyses have revealed that these enzymes are distributed across all domains of life, suggesting an ancient origin.

A comprehensive study classified functionally validated 2'-O-MTases into 11 distinct families based on their methyltransferase (MTase) domains nih.govresearchgate.net. Homology searches across nearly 200 species identified thousands of these proteins, underscoring their ubiquity nih.gov. The phylogenetic distribution of these families indicates that eight MTase domains, including FtsJ and SpoU-methylase, are present in both eukaryotes and prokaryotes. This suggests that these enzyme families originated in the Last Universal Common Ancestor (LUCA) nih.govresearchgate.net.

Conversely, some 2'-O-MTase domains, such as AdoMet-MTase, TRM13, and Trm56, are lineage-specific, indicating more recent evolutionary origins nih.govresearchgate.net. As life evolved from simpler prokaryotic to more complex eukaryotic organisms, there was a notable expansion in the number of copies of most 2'-O-MTase families. This expansion is thought to be linked to the need for more intricate regulation of cellular processes like differentiation and development in eukaryotes nih.govresearchgate.net.

Structural and sequence analyses show that while the catalytic domains of these enzymes have been conserved through purifying selection, there has been frequent integration of auxiliary domains, leading to functional diversification nih.gov. A notable example is the FtsJ family, which has diverged into three distinct lineages. This divergence, driven by remodeling of the catalytic pocket, has led to specialization in the methylation of different RNA substrates, namely mRNA caps, ribosomal RNA (rRNA), and transfer RNA (tRNA) nih.govresearchgate.net.

N1-Methyltransferases (N1-MTases)

N1-methyladenosine (m1A) is a dynamic and reversible RNA modification that plays crucial roles in RNA stability and translation. The enzymes responsible for depositing this mark are known as N1-methyltransferases. The evolutionary history of N1-MTases is intertwined with that of other RNA methyltransferases.

The TRMT6/TRMT61A complex is a key writer of m1A in tRNA. Phylogenetic studies of the broader family of RNA methyltransferases suggest that these enzymes have ancient origins, likely evolving from prokaryotic "orphan" methyltransferases nih.gov. The machinery for RNA methylation, in general, is considered to be an evolutionarily conserved system present in the last eukaryotic common ancestor (LECA) nih.gov.

The evolution of these enzymes has been shaped by both vertical descent and horizontal gene transfer events, particularly from bacterial elements nih.gov. This has led to a diverse array of N1-MTases with specific functions in different organisms and cellular compartments.

Conservation Patterns of Adenosine (B11128) Methylation Sites Across Domains of Life (Bacteria, Archaea, Eukaryotes)

The locations of adenosine methylation are not random and exhibit conservation patterns that reflect their functional importance.

2'-O-Methylation (Nm)

2'-O-methylation is found in a wide variety of RNA molecules, including rRNA, tRNA, and snRNA, across all three domains of life. In eukaryotes, it is also a key feature of the 5' cap of messenger RNA (mRNA).

The conservation of Nm sites in rRNA is particularly well-studied. Many of the 2'-O-methylated nucleotides in the rRNAs of yeast and humans are found at functionally important sites, such as the peptidyl transferase center and the decoding site. The number of conserved Nm sites can be tracked across different species, with a general trend of increasing numbers of modified sites in more complex organisms researchgate.net.

The mechanisms for guiding 2'-O-methylation also show evolutionary conservation. In archaea and eukaryotes, this process is primarily guided by C/D box small nucleolar RNAs (snoRNAs) that form a ribonucleoprotein complex with a methyltransferase, often fibrillarin researchgate.net. In bacteria, the methylation is typically carried out by standalone enzymes researchgate.net. This suggests an evolutionary shift from standalone enzymes to snoRNA-guided complexes from bacteria to eukaryotes researchgate.net.

N1-Methyladenosine (m1A)

The m1A modification is also found in various RNA types across the domains of life. In eukaryotes, m1A is present in tRNA, rRNA, and mRNA. The conservation of m1A sites is linked to their functional roles. For instance, m1A at position 58 of tRNA is crucial for maintaining the structural integrity of the T-loop and is highly conserved.

Evolutionary Significance of Adenosine Modification Diversity in RNA Function

The existence of a diverse repertoire of adenosine modifications, including 2'-O-methylation and N1-methylation, highlights the evolutionary pressure to develop sophisticated mechanisms for post-transcriptional gene regulation. The diversity of these modifications allows for a multi-layered control of RNA function.

The addition of a methyl group at the 2'-O position of the ribose stiffens the sugar pucker, which stabilizes the A-form helix of RNA and can protect against nuclease degradation. This modification can influence RNA folding, structure, and interactions with proteins and other RNAs. The evolutionary expansion of 2'-O-MTases in eukaryotes points to the increasing importance of this modification in regulating the more complex RNA processing and translation events in these organisms nih.govresearchgate.net.

N1-methylation, by adding a methyl group to a nitrogen atom involved in Watson-Crick base pairing, can directly disrupt RNA secondary structures. This ability to remodel RNA structures is crucial for processes like translation, where the unfolding of mRNA structures is necessary for ribosomal scanning. The reversibility of the m1A modification adds another layer of dynamic regulation, allowing for rapid changes in RNA function in response to cellular signals.

Pathobiological Implications and Disease Mechanisms Associated with Adenosine Methylations

Dysregulation of 2'-O-Methyladenosine in Human Diseases

2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, is a common modification in various RNA molecules. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This modification is crucial for RNA stability and function. Aberrations in Am levels, often due to the dysregulation of specific methyltransferases, are linked to several pathologies.

The role of 2'-O-methylation is an emerging area of investigation in cancer biology, with distinct roles identified in several malignancies.

Non-Small Cell Lung Cancer (NSCLC): In NSCLC, 2'-O-methyladenosine (Am) modification in tRNA is significantly downregulated in tumor tissues compared to normal tissues nih.gov. The tRNA methyltransferase FTSJ1 has been identified as the enzyme responsible for this modification. Studies have shown that FTSJ1 expression is also reduced in NSCLC tissues and cells nih.gov. Functionally, FTSJ1 acts as a tumor suppressor. Its upregulation inhibits the proliferation and migration of NSCLC cells while promoting apoptosis nih.govnih.gov. Conversely, silencing FTSJ1 enhances the malignant characteristics of these cells. In vivo studies have confirmed that FTSJ1 overexpression suppresses tumor growth nih.gov. The mechanism appears to involve the downregulation of DNA-damage regulated autophagy modulator 1 (DRAM1), as silencing DRAM1 enhances the tumor-suppressive effects of FTSJ1 nih.gov.

Breast Cancer: Ribosomal RNA (rRNA) contains numerous 2'-O-methylation sites that are essential for ribosome biogenesis and function. In breast cancer, the levels of rRNA 2'-O-methylation serve as an additional layer of molecular heterogeneity nih.govresearchgate.net. Studies have demonstrated that 2'-O-methylation levels vary significantly between different breast cancer subtypes and tumor grades nih.gov. This variation in the rRNA modification profile can help stratify patients, with certain methylation patterns being associated with patient prognosis. For instance, clustering tumors based on their rRNA 2'-O-methylation profiles can distinguish patients with small tumors who nonetheless have a poor prognosis nih.gov. This suggests that altered rRNA methylation may contribute to tumorigenesis by affecting translation control nih.gov.

Prostate Cancer: The specific role of 2'-O-methylation in the pathogenesis of prostate cancer is not yet well-characterized mdpi.com. While other epigenetic modifications like DNA methylation and N6-methyladenosine (m6A) have been extensively studied in prostate cancer, the direct contribution of 2'-O-methyladenosine remains an area for future investigation mdpi.comnih.govnih.govnews-medical.netfrontiersin.org.

Cancer TypeKey Enzyme/RNADysregulationPathobiological Impact
Non-Small Cell Lung Cancer (NSCLC)FTSJ1 (tRNA methyltransferase)DownregulatedDecreased tRNA Am levels; promotes tumor proliferation and migration nih.gov.
Breast CancerrRNAVariable 2'-O-methylation levelsContributes to tumor heterogeneity; associated with cancer subtypes and patient prognosis nih.gov.
Prostate CancerN/ANot well-characterizedThe role of 2'-O-methylation is currently under-investigated mdpi.com.

Alazami Syndrome is a rare autosomal recessive developmental disorder characterized by primordial dwarfism, intellectual disability, and distinct facial features. This syndrome is caused by loss-of-function mutations in the La ribonucleoprotein 7 (LARP7) gene tandfonline.com.

The LARP7 protein is a key component of the 7SK small nuclear ribonucleoprotein (snRNP) complex, which regulates RNA polymerase II transcription tandfonline.comuniprot.orgnih.gov. More recently, LARP7 has been identified as playing a critical role in the modification of U6 small nuclear RNA (snRNA), a core component of the spliceosome uniprot.orgnih.govresearchgate.net. LARP7 acts as a bridging factor, connecting U6 snRNA with a specific set of box C/D small nucleolar RNAs (snoRNAs) that guide 2'-O-methylation uniprot.orgnih.govresearchgate.net.

In individuals with Alazami Syndrome, mutations in LARP7 lead to a dysfunctional protein. This results in severely compromised 2'-O-methylation of U6 snRNA uniprot.orgnih.govresearchgate.netgenesilico.pl. Although this defect does not halt general splicing, it perturbs alternative splicing, leading to a loss of splicing robustness uniprot.orgnih.govresearchgate.net. This alteration in the fidelity of splicing is believed to be a major contributor to the etiology of Alazami Syndrome's wide-ranging developmental defects uniprot.orgnih.govresearchgate.netgenesilico.pl.

Defects in 2'-O-methylation have been clearly linked to certain neurological disorders, while their role in cardiovascular conditions is an area of active research.

Neurological Conditions: Mutations in the FTSJ1 gene, which encodes a tRNA 2'-O-methyltransferase, are a known cause of non-syndromic X-linked intellectual disability (NSXLID) nih.govmouseclinic.deembopress.orgnih.govembopress.org. The FTSJ1 protein is responsible for 2'-O-methylation at the anticodon loop of specific cytosolic tRNAs, such as tRNAPhe nih.govembopress.org. In individuals with mutations in FTSJ1, the lack of this modification leads to reduced stability and levels of these tRNAs in the brain nih.gov. This deficiency impairs the codon-specific translation efficiency of a subset of genes that are highly enriched for brain and nervous system functions embopress.orgembopress.org. The resulting abnormal synthesis of proteins crucial for synaptic organization and plasticity leads to the cognitive and behavioral deficits characteristic of the disorder nih.gov.

Cardiovascular Conditions: RNA methylation, including 2'-O-methylation, is recognized as a novel layer of epigenetic regulation that can influence key cellular processes in cardiomyocytes, such as cell growth, apoptosis, and aging researchgate.net. While the dysregulation of other RNA modifications like N6-methyladenosine (m6A) has been more directly linked to cardiovascular diseases such as heart failure and atherosclerosis, the specific mechanisms involving 2'-O-methyladenosine are still being elucidated nih.govnih.govcdnsciencepub.com. The potential for this modification to regulate cardiac health and disease presents a promising area for future research.

Dysregulation of N1-Methyladenosine in Human Diseases

N1-methyladenosine (m1A) is a dynamic and reversible RNA modification where a methyl group is added to the N1 position of adenosine. This modification can alter RNA secondary structure and protein-RNA interactions, thereby regulating mRNA translation and stability. Dysregulation of m1A writers, erasers, and readers is increasingly associated with human diseases, particularly cancer.

The m1A modification landscape is significantly altered in several cancers, where it influences tumor progression and presents potential prognostic markers.

Colorectal Cancer (CRC): The levels and patterns of m1A modification are significantly different in CRC tissues compared to healthy tissues nih.gov. The m1A methyltransferase TRMT6 is often upregulated in CRC, and its high expression is correlated with poor patient survival nih.gov. TRMT6-mediated m1A modification promotes tumorigenesis by enhancing the self-renewal of cancer stem cells and activating the EGFR/ERK signaling pathway aacrjournals.orgresearchgate.net. Mechanistically, TRMT6 acts as a translational checkpoint that facilitates the accelerated synthesis of histones, thereby supporting the rapid cell cycle progression required for tumor growth nih.gov.

Gastric Cancer: The role of m1A in gastric cancer is an area of ongoing investigation. While m1A is known to be among the key RNA modifications, alongside m6A and m5C, that regulate gene expression and contribute to cancer development, its specific targets and mechanisms in gastric cancer pathogenesis are not yet fully elucidated nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

Glioma: The expression of m1A regulatory enzymes is markedly dysregulated in glioma nih.gov. Several regulators, including the demethylase ALKBH3, are associated with a poor prognosis nih.gov. Based on the expression patterns of these regulators, glioma patients can be stratified into different subtypes with distinct prognoses and tumor microenvironment characteristics nih.gov. Furthermore, m1A modification has been linked to therapeutic resistance. For example, the gene ABCC3, which is associated with an m1A-related risk signature, contributes to temozolomide (B1682018) (TMZ) resistance, and silencing it can inhibit glioma cell proliferation nih.gov.

Hepatocellular Carcinoma (HCC): In HCC, m1A-related regulatory genes exhibit a high frequency of mutation nih.gov. The expression levels of these genes can be used to construct prognostic signatures that effectively stratify patients into high-risk and low-risk groups for survival nih.govnih.gov. Such risk scores, based on the expression of m1A regulators, have shown significant value as independent prognostic biomarkers for HCC patients nih.govnih.govresearchgate.netmdpi.com.

Cancer TypeKey RegulatorsDysregulationPathobiological Impact
Colorectal Cancer (CRC)TRMT6UpregulatedPromotes histone synthesis and cell cycle progression; activates EGFR/ERK pathway nih.govaacrjournals.org.
Gastric CancerN/AUnder investigationSpecific mechanisms and targets are not fully elucidated nih.govfrontiersin.org.
GliomaALKBH3, TRMT6DysregulatedAssociated with poor prognosis and resistance to chemotherapy (TMZ) nih.gov.
Hepatocellular Carcinoma (HCC)Various m1A regulatorsFrequently mutated/dysregulatedExpression patterns serve as powerful prognostic biomarkers for patient survival nih.govnih.gov.

The direct role of N1-methyladenosine in systemic metabolic diseases such as diabetes and obesity is not yet well-defined. However, the influence of m1A modification is evident in the context of metabolic reprogramming, a hallmark of cancer. Cancer cells alter their metabolic pathways to fuel rapid growth and proliferation, and m1A regulators play a role in this process. For instance, the promotion of tumorigenesis in colorectal cancer and glioma by m1A regulators is intrinsically linked to the increased metabolic demands of proliferating tumor cells nih.govnih.gov. Further research is needed to explore whether m1A modifications directly contribute to the pathogenesis of primary metabolic disorders outside of the cancer context.

Molecular Mechanisms of Disease Phenotypes

The molecular consequences of aberrant adenosine methylation are multifaceted, impacting core cellular processes from protein synthesis to the regulation of cell fate. These modifications can alter RNA secondary structures, interfere with RNA-protein interactions, and ultimately disrupt the precise flow of genetic information, contributing to a wide range of disease phenotypes.

Adenosine methylations within ribosomal RNA (rRNA) and transfer RNA (tRNA) are critical for maintaining the fidelity and efficiency of protein synthesis. Their dysregulation can lead to significant translational defects, contributing to various pathologies.

2'-O-Methylation (Nm) in Ribosomal RNA: The 2'-O-methylation of the ribose sugar is a highly abundant modification in rRNA. nih.gov These modifications are crucial for the proper folding and stability of rRNA, which forms the structural and catalytic core of the ribosome. nih.gov Alterations in rRNA Nm patterns can create heterogeneous ribosome populations, fine-tuning the translation of specific pools of mRNA transcripts. nih.govnih.gov Evidence suggests that variable 2'-O-methylation at specific rRNA nucleotides affects the ribosome's decoding activity, with demonstrated consequences for cell growth and antibiotic sensitivity. biorxiv.org Specifically, methylations within the peptidyl transferase center and the peptide exit tunnel are important for tRNA interaction and nascent peptide folding. nih.govbiorxiv.org

N1-methyladenosine (m1A) in Translation: The m1A modification is found in tRNA, rRNA, and mRNA and is deeply involved in regulating translation. nih.gov In tRNA, m1A at position 58 (m1A58) is highly conserved and essential for tRNA stability and translation initiation. nih.govnih.gov In mRNA, the effect of m1A on translation is context-dependent. It is enriched around the start codon and is positively correlated with protein production, suggesting a role in promoting translation initiation. cd-genomics.com Conversely, m1A within the coding sequence, particularly in mitochondrial transcripts, can inhibit translation by disrupting the Watson-Crick base pairing between the mRNA codon and the tRNA anticodon. nih.govcd-genomics.comoup.com This translational repression in mitochondria has been linked to disease; for instance, m1A modification in the mitochondrial ND5 mRNA can lead to mitochondrial dysfunction. oup.com

The interplay of these modifications is complex, and their combined dysregulation can severely impair ribosome function, leading to global or specific translational defects implicated in human disease.

Table 1: Impact of Adenosine Methylations on Ribosomal Function and Translation

Modification Type Location Molecular Effect Pathobiological Consequence
2'-O-Methylation (Nm) rRNA (e.g., peptidyl transferase center) Stabilizes rRNA structure; modulates ribosome decoding activity and nascent peptide folding. nih.govbiorxiv.org Altered protein synthesis; potential role in developmental disorders and cancer. nih.gov
N1-methyladenosine (m1A) tRNA (position 58) Critical for tRNA stability and proper folding. nih.govnih.gov Impaired translation initiation. nih.gov
N1-methyladenosine (m1A) mRNA (5' UTR/start codon) Promotes translation initiation. cd-genomics.comcd-genomics.com Dysregulated protein expression.

| N1-methyladenosine (m1A) | mRNA (coding sequence, mitochondrial) | Inhibits translation elongation by disrupting codon-anticodon pairing. nih.govoup.com | Mitochondrial dysfunction; associated with neurodegenerative diseases. oup.com |

Epitranscriptomic modifications, including adenosine methylations, are integral to the regulation of pre-mRNA processing. They influence splicing, stability, and other metabolic aspects of RNA, and their deregulation can lead to aberrant gene expression.

2'-O-Methylation in Splicing: The Nm modification is highly prevalent in small nuclear RNAs (snRNAs), which are core components of the spliceosome, the cellular machinery responsible for intron removal. nih.gov These modifications are critical for the proper assembly and function of the spliceosome. Loss of snoRNA-guided Nm modifications on snRNAs can lead to profound defects in mRNA splicing and has been linked to developmental disorders. researchgate.net

N1-methyladenosine in RNA Processing: The m1A modification is involved in nearly all stages of RNA metabolism, including stability, splicing, and transport. nih.gov By altering RNA structure, m1A can affect the binding of RNA-binding proteins that are crucial for proper processing. mdpi.com While direct roles in splicing are still being elucidated, m1A's impact on RNA stability is more established. For example, the demethylase ALKBH3 can protect mRNA from degradation. researchgate.net Furthermore, m1A modification in the 3' untranslated region (3'UTR) of mRNAs has been shown to hinder the binding of microRNAs, thereby altering post-transcriptional gene regulation. elifesciences.org

RNA modifications serve as a critical mechanism for the immune system to distinguish between self and non-self RNA, thereby preventing autoimmune reactions and mounting effective antiviral responses.

Innate Immune Recognition: The innate immune system utilizes pattern recognition receptors (PRRs) to detect foreign nucleic acids. Cellular RNAs are heavily modified, which serves as a molecular signature of "self." mdpi.com Modifications like 2'-O-methylation at the 5' cap of mRNA can prevent binding by nucleic acid sensors, thus preventing the activation of an innate immune response by the host's own mRNAs. nih.govresearchgate.net The absence of such modifications on viral or bacterial RNA can trigger an immune cascade.

m1A in Immune Cell Function: The m1A modification and its regulatory proteins play a significant role in modulating immune cell activity and the tumor immune microenvironment. nih.gov For instance, m1A modification can directly impact the function of immune cells, such as the proliferation of T cells and the maturation of macrophages. nih.gov Macrophages can be polarized into different functional states, such as the pro-inflammatory M1 type or the anti-inflammatory M2 type, a balance that is crucial for tissue homeostasis and disease resolution. frontiersin.orgnih.govfrontiersin.org Aberrant m1A levels can disrupt these processes. In cancer, m1A regulators can alter the tumor microenvironment and are associated with the responsiveness of tumor cells to immune checkpoint inhibitors, for example, by regulating PD-L1 expression to influence immune evasion. nih.gov

The enzymes that regulate adenosine methylation are frequently dysregulated in cancer and aging, impacting fundamental cellular processes like proliferation, cell death (apoptosis), and cellular senescence.

Proliferation and Apoptosis: Dysregulation of m1A modification has been shown to affect multiple cellular processes including cell proliferation and death. nih.gov The m1A "writer" complex, TRMT6/TRMT61A, is often overexpressed in cancers like glioma and bladder cancer, where it promotes cell proliferation, migration, and malignant transformation. frontiersin.orgnih.gov Silencing of TRMT6 has been shown to inhibit these malignant behaviors. frontiersin.org Similarly, the m1A "eraser" ALKBH3 also promotes the proliferation of certain cancer cells. nih.gov Conversely, targeting m1A regulators can suppress proliferation and promote apoptosis in cancer models. nih.gov

Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that is linked to aging and age-related diseases. The fat mass and obesity-associated protein (FTO), known to be an eraser of N6-methyladenosine (m6A), also demonstrates demethylase activity towards m1A in tRNA. nih.govresearchgate.netnih.gov Emerging evidence has linked alterations in the expression of RNA methylation regulators to cellular senescence. While much of the research has focused on m6A, the role of FTO in demethylating m1A suggests a potential pathway through which m1A could also influence senescence-associated phenotypes.

Table 2: Key Proteins Involved in Adenosine Methylation and Disease

Protein Family Protein Name Function Associated Disease Phenotypes
Writers (Methyltransferases) TRMT6/TRMT61A Catalyzes m1A formation on tRNA and some mRNAs. nih.govmapmygenome.in Overexpressed in various cancers (glioma, bladder cancer), promoting proliferation and malignant progression. frontiersin.orgnih.gov
TRMT10C Catalyzes m1A in mitochondrial mRNA (e.g., ND5). nih.gov Implicated in mitochondrial dysfunction. nih.gov
Erasers (Demethylases) ALKBH1, ALKBH3 Remove m1A from tRNA. nih.gov ALKBH3 overexpression promotes cancer cell invasion and proliferation. nih.gov
FTO Removes m1A from tRNA; also erases m6A and m6Am from mRNA. nih.govnih.gov Associated with obesity; potential role in cellular senescence and translation repression. researchgate.netbiorxiv.org

| Readers | YTHDF1/2/3, YTHDC1 | Recognize and bind to m1A-modified transcripts to regulate their translation or stability. nih.gov | Dysregulation linked to altered gene expression in various diseases. |

Therapeutic Strategies and Biotechnological Applications

Targeting Adenosine (B11128) Methylation Pathways for Disease Intervention

The enzymes that install and remove the methyl groups on adenosine are critical regulators of biological processes. Their dysregulation is often linked to diseases like cancer, making them attractive targets for therapeutic intervention. northwestern.edu The pathways governing the formation of 2'-O-Methyl-1-methyladenosine involve distinct methyltransferases for the m¹A and the 2'-O-Me modifications, and similarly, distinct demethylases that can erase these marks.

The generation of 1-methyladenosine (B49728) (m¹A) is primarily catalyzed by the TRMT6/TRMT61A methyltransferase complex. nih.govnih.gov In this complex, TRMT6 serves as the RNA-binding component, while TRMT61A is the catalytic subunit. scispace.com Elevated levels of this complex and the resulting m¹A modification have been implicated in the progression of certain cancers, such as liver and bladder cancer. nih.govnih.gov This has spurred the development of inhibitors that can block its activity.

Methyltransferase inhibitors are compounds designed to block the enzymatic activity of methyltransferases, thereby preventing the methylation of substrates like DNA, RNA, and proteins. patsnap.com These inhibitors often work by competing with the natural substrate for the enzyme's active site. patsnap.com In the context of cancer therapy, they have shown promise by reversing abnormal gene expression patterns that contribute to tumor growth. patsnap.com

One such inhibitor targeting the TRMT6/TRMT61A complex is Thiram, an organosulfur compound. nih.gov Research has demonstrated that Thiram can effectively suppress the self-renewal of liver cancer stem cells and inhibit tumor growth by reducing m¹A levels in transfer RNA (tRNA). nih.govresearchgate.net The development of such inhibitors represents a promising strategy for cancers where the m¹A pathway is overactive. mdpi.com

Target EnzymeInhibitorMechanism of ActionTherapeutic Potential
TRMT6/TRMT61A ComplexThiramBlocks the catalytic activity of the m¹A methyltransferase complex.Treatment of liver cancer by suppressing cancer stem cell self-renewal and tumor growth. nih.govresearchgate.net
Adenosine KinaseMRS4203, MRS4380Inhibit adenosine kinase, leading to reduced global DNA methylation. acs.orgPotential for cancer treatment by manipulating DNA methylation levels. acs.orgnih.gov

This table summarizes inhibitors targeting adenosine methylation pathways.

The removal of methyl groups from RNA is carried out by demethylases, often referred to as "erasers." frontiersin.org This process is crucial for maintaining the dynamic nature of RNA modifications. For the m¹A modification, the primary demethylases identified in humans are AlkB homolog 1 (ALKBH1) and ALKBH3. nih.govnih.gov These enzymes belong to the AlkB family of dioxygenases and can reverse the m¹A modification on both tRNA and mRNA. nih.govnih.gov Modulating the activity of these demethylases can have significant therapeutic implications. For instance, ALKBH3 has been shown to promote cancer cell proliferation and invasion by demethylating specific tRNAs. researchgate.net In colorectal cancer, ALKBH1-mediated demethylation of certain mRNAs promotes metastasis. nih.gov

While a specific demethylase for the 2'-O-methyl group on an internal adenosine has not been as clearly defined, the fat mass and obesity-associated protein (FTO) is known to demethylate N⁶,2′-O-dimethyladenosine (m⁶Aₘ) at the 5' cap of mRNA. mdpi.comnih.govbiorxiv.org FTO shows a preference for substrates with the 2'-O-methyl group near the cap structure. biorxiv.orgnih.gov Given that FTO can also demethylate m¹A in tRNA, it represents a potential, though complex, target for modulating modifications involving both m¹A and 2'-O-methylation. nih.govneb.com

DemethylaseTarget ModificationBiological Role / Disease Implication
ALKBH1 1-methyladenosine (m¹A)Promotes metastasis in colorectal cancer. nih.gov
ALKBH3 1-methyladenosine (m¹A)Promotes cancer cell proliferation and invasion; regulates ciliogenesis. nih.govresearchgate.netresearchgate.net
FTO N⁶,2′-O-dimethyladenosine (m⁶Aₘ), m¹AImplicated in obesity and cancer; regulates mRNA stability. mdpi.comnih.govuchicago.edu

This interactive data table outlines key demethylases relevant to adenosine modifications.

RNA-Based Therapeutics Utilizing Adenosine Modifications

The incorporation of modified nucleosides like this compound into synthetic RNA molecules is a cornerstone of modern RNA therapeutics. These modifications are not merely decorative but are functional components that enhance the drug-like properties of RNA.

A major hurdle for RNA-based drugs, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is their susceptibility to degradation by cellular nucleases. The 2'-O-methyl modification provides a powerful solution to this problem. By adding a methyl group to the 2'-hydroxyl of the ribose, the RNA backbone becomes significantly more resistant to nuclease cleavage. oup.comgenelink.com

Furthermore, the 2'-O-methyl group pre-organizes the ribose sugar into a conformation (C3'-endo) that is favorable for forming stable A-form helical structures, which are characteristic of RNA duplexes. oup.comnih.gov This conformational preference increases the thermal stability of the duplexes formed between the therapeutic oligonucleotide and its target RNA. oup.com This enhanced stability and nuclease resistance are critical for the efficacy and longevity of oligonucleotide therapeutics in the body. oup.comthe-innovation.org

ModificationEffect on RNA PropertiesTherapeutic Advantage
2'-O-Methylation Increased resistance to nuclease degradation. genelink.comProlongs the half-life of RNA drugs in vivo.
Enhanced thermal stability of RNA duplexes. oup.comImproves target binding affinity and specificity.
Biases sugar pucker to C3'-endo conformation. oup.comnih.govPromotes the formation of stable A-form helices.

This table details the impact of 2'-O-methylation on the properties of therapeutic RNA.

Beyond stability, RNA modifications can be engineered into synthetic mRNAs to fine-tune gene expression. The presence of modifications like m¹A can influence mRNA stability and translation efficiency. uchicago.edu Studies have shown that m¹A modification can enhance protein production from an mRNA transcript. uchicago.edu

Similarly, internal 2'-O-methylation has been shown to promote mRNA stability. nih.gov Fibrillarin (FBL)-mediated 2'-O-methylation is associated with increased mRNA half-life and expression levels. nih.gov By strategically placing modifications like this compound within a synthetic RNA, it is possible to control the amount and duration of protein production, offering precise control over therapeutic gene expression. oup.com This is particularly relevant for mRNA vaccines and protein replacement therapies, where controlling the dose and duration of protein expression is critical.

Synthetic Biology Approaches for RNA Modification Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. tandfonline.comresearchgate.net In the context of RNA, this involves creating synthetic RNA molecules with novel, programmable functions. nih.gov Engineered RNA devices can act as sensors, actuators, and information processors within a cell. nih.gov

Researchers are developing tools to install RNA modifications at specific sites, enabling the creation of custom-engineered RNAs. nih.gov This can involve engineering RNA-modifying enzymes or using guide RNAs to direct these enzymes to a specific location on a target RNA. nih.gov For instance, systems based on CRISPR-Cas, such as Cas13, can be fused to an enzyme like an adenosine deaminase or a methyltransferase. nih.gov This fusion protein can then be directed by a guide RNA to introduce a specific modification at a desired location.

These synthetic biology approaches allow for the precise engineering of RNA molecules containing this compound or other modifications. sciencedaily.com This capability is crucial for developing sophisticated RNA-based therapeutics that can sense a disease state and respond by activating a therapeutic gene, or for creating complex genetic circuits that can reprogram cellular behavior. tandfonline.comnih.gov

CRISPR-Cas Systems in RNA Modification Studies

The adaptation of CRISPR-Cas technology for epitranscriptomics has revolutionized the study of RNA modifications. While direct, programmable editing of this compound is still an emerging concept, the foundational tools for such applications have been established through research on other RNA modifications, most notably N⁶-methyladenosine (m⁶A). whatisepigenetics.comepigenie.comscispace.com

These pioneering systems typically fuse a catalytically inactive or "dead" Cas protein (dCas), such as dCas9 or dCas13, to an RNA modifying enzyme—either a methyltransferase ("writer") or a demethylase ("eraser"). whatisepigenetics.comscispace.com The guide RNA (gRNA) directs this complex to a specific sequence within a target RNA, enabling the precise installation or removal of a modification. This approach allows researchers to investigate the functional consequences of a single modification at a specific site. scispace.com

Conceptual Framework for Studying m¹Am with CRISPR-Cas:

ComponentFunction in a Putative m¹Am Editing SystemRelevant Research Precedent
Guide RNA (gRNA) Provides sequence specificity to target a precise adenosine residue in an RNA molecule for modification.Used in all CRISPR-based systems for DNA and RNA targeting. nih.gov
dCas13 Protein An RNA-guided, RNA-binding protein that serves as a programmable scaffold, bringing the effector enzyme to the target RNA without cleaving it. fiercebiotech.comdCas13 has been successfully fused to effector domains for RNA editing. whatisepigenetics.com
m¹A "Writer" Enzyme A methyltransferase (e.g., TRMT6/TRMT61A) fused to dCas13 to install the N¹-methylation on the target adenosine.Fusions of dCas9 to m⁶A methyltransferases have been created for programmable m⁶A editing. epigenie.comscispace.com
Nm "Writer" Enzyme A 2'-O-methyltransferase fused to dCas13 to install the 2'-O-methylation on the ribose of the target adenosine.While not yet reported for targeted editing, the enzymes responsible for Nm are known. northwestern.edunih.gov
"Eraser" Enzymes Demethylases (e.g., ALKBH1/ALKBH3 for m¹A) fused to dCas13 to remove specific methylations.Fusions of dCas9 to the m⁶A demethylases FTO and ALKBH5 have been engineered. epigenie.comscispace.com

While the creation of a programmable m¹Am "writer" by fusing the necessary enzymes to a dCas protein is a logical next step, current research has already demonstrated the utility of CRISPR in studying m¹A. A system using CRISPR-Cas13a has been developed to detect the presence of m¹A. nih.gov This method leverages the fact that the m¹A modification can interfere with the binding of the guide RNA to its target, leading to a significant and measurable change in the Cas13a enzyme's collateral RNase activity. nih.gov This provides a robust, fluorescence-based tool for identifying m¹A sites and studying the dynamics of m¹A demethylation, laying the groundwork for more complex editing applications. nih.gov

Designing RNAs with Specific Adenosine Modification Patterns

The ability to synthesize RNA molecules with specific, strategically placed chemical modifications is a cornerstone of modern RNA therapeutics and biotechnology. researchgate.net Incorporating modifications like 2'-O-methylation and N¹-methyladenosine can imbue synthetic RNAs with desirable properties that are absent in their unmodified counterparts. The design of RNAs with specific m¹Am patterns is a forward-looking strategy based on the distinct and complementary functions of each methylation.

Functional Impact of Individual Modifications:

ModificationChemical and Structural EffectBiological/Biotechnological Consequence
2'-O-methylation (Nm) Adds a methyl group to the 2' hydroxyl of the ribose. This biases the sugar pucker conformation and adds steric bulk. oup.com- Increased Nuclease Resistance: Enhances RNA stability and lifetime in biological systems. oup.com - Enhanced Thermal Stability: Strengthens RNA duplexes. oup.com - Modulation of Protein Binding: Can either promote or inhibit interactions with RNA-binding proteins. bohrium.com
N¹-methyladenosine (m¹A) Adds a methyl group to the N¹ position of the adenine (B156593) base, introducing a positive charge and disrupting the Watson-Crick pairing face. nih.gov- Structural Perturbation: Can destabilize local secondary structures, affecting RNA folding and function. nih.gov - Altered Translational Efficiency: The presence of m¹A in different regions of an mRNA can either promote or inhibit protein translation. nih.govh1.co - Modulation of Protein Binding: The positive charge and altered base structure can influence interactions with specific reader proteins. nih.gov

The rational design of therapeutic or diagnostic RNAs would involve leveraging these properties. For instance, in an antisense oligonucleotide or siRNA therapeutic, 2'-O-methylation could be incorporated throughout the backbone to increase stability and reduce off-target effects. oup.comresearchgate.net Specific adenosine residues could then be further modified with N¹-methylation to disrupt undesirable secondary structures that might otherwise hinder target binding or to modulate interactions with intracellular proteins.

Similarly, for mRNA-based therapeutics, incorporating 2'-O-methylation is a known strategy to enhance stability and reduce immunogenicity. youtube.com The additional, precise placement of m¹A at the 5' untranslated region (UTR) could be used to enhance translation initiation, while its placement in the coding sequence could be used to modulate the speed of ribosome transit, potentially influencing protein folding. nih.govh1.co This multi-layered approach to modification allows for the engineering of RNA molecules with highly specific and predictable behaviors for advanced biotechnological applications.

Q & A

Basic Research Questions

Q. What are the primary experimental methods for characterizing the purity and identity of 2'-O-Methyl-1-methyladenosine in synthetic samples?

  • Methodological Answer : Characterization involves a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% for standard samples) and retention time comparison with reference standards .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra to confirm structural features, such as the 2'-O-methyl group and N1-methylation .
  • Mass Spectrometry (MS) : Exact mass determination (m/z 281.27 for C₁₁H₁₅N₅O₄) to verify molecular composition .
  • Melting Point Analysis : Melting range (200–202°C) as a secondary purity indicator .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Key synthesis parameters include:

  • Reaction Conditions : Use of methyl iodide (CH₃I) in anhydrous alkaline media at 0°C for controlled methylation of adenosine .
  • Purification Protocols : Column chromatography (e.g., silica gel) to isolate the product from byproducts like 3'-O-methyl derivatives .
  • Documentation : Detailed reporting of solvent ratios, reaction times, and temperature gradients in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological roles of this compound, such as its dual detection in normal urine and association with adenosine deaminase (ADA) activity?

  • Methodological Answer :

  • Comparative Metabolomics : Use LC-MS/MS to quantify this compound levels in ADA-deficient vs. normal biological samples .
  • Enzyme Inhibition Assays : Measure ADA activity in vitro with and without this compound to assess direct interactions .
  • Isotopic Labeling : Track metabolic fate using ¹³C-labeled analogs in cell cultures to distinguish endogenous synthesis from dietary sources .

Q. How does this compound influence RNA modification landscapes, and what techniques are optimal for mapping its incorporation?

  • Methodological Answer :

  • Next-Generation Sequencing (NGS) : Use antibody-based enrichment (e.g., immunoprecipitation) or chemical labeling to identify methylated RNA sites .
  • Ribonucleoside Analysis : Hydrolyze RNA and apply tandem mass spectrometry to quantify modified nucleosides .
  • Functional Knockdowns : CRISPR/Cas9-mediated silencing of methyltransferases (e.g., METTL3) to study downstream effects on RNA stability/translation .

Q. What are the critical considerations for designing dose-response studies to evaluate the toxicity of this compound in cell models?

  • Methodological Answer :

  • Cell Line Selection : Use ADA-deficient cell lines to isolate compound-specific effects from endogenous ADA activity .
  • Concentration Range : Test 0.1–100 μM based on reported physiological levels in urine .
  • Endpoint Assays : Combine viability assays (MTT/WST-1) with apoptosis markers (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields of this compound across studies (e.g., 60–85% yields)?

  • Methodological Answer :

  • Parameter Optimization : Systematic variation of reaction temperature (0°C vs. room temperature) and base strength (NaOH vs. KOH) .
  • Byproduct Profiling : Use HPLC-MS to identify competing methylation sites (e.g., 3'-O-methyl derivatives) and adjust protecting group strategies .
  • Statistical Modeling : Apply factorial design experiments to identify critical variables affecting yield .

Q. What advanced analytical approaches are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to enhance detection limits .
  • Ultra-High-Performance LC (UHPLC) : Achieve baseline separation from structurally similar nucleosides (e.g., N6-methyladenosine) .
  • Internal Standards : Use stable isotope-labeled analogs (e.g., ²H₃-2'-O-Methyl-1-methyladenosine) for precise quantification .

Ethical and Safety Considerations

Q. What ethical guidelines apply to studies investigating this compound in human-derived samples?

  • Methodological Answer :

  • Informed Consent : Ensure participant consent for biomarker studies, particularly when analyzing urine or blood samples .
  • Data Anonymization : Use de-identified sample codes to protect participant privacy .
  • Safety Protocols : Adhere to GHS guidelines (e.g., eye protection, gloves) due to compound irritancy (Risk Code 36/37/38) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.